Avibactam sodium, (+)-
Descripción
BenchChem offers high-quality Avibactam sodium, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Avibactam sodium, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
sodium;[(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1/t4-,5+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCIKUMODPANKX-UYXJWNHNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N2C[C@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N3NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383814-68-3 | |
| Record name | Avibactam sodium, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383814683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AVIBACTAM SODIUM, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TROMZ29W33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectrum of activity Avibactam sodium Class A C D beta-lactamases
Technical Guide: Spectrum and Kinetics of Avibactam Sodium Against Class A, C, and D -Lactamases
Executive Summary
Avibactam sodium represents a paradigm shift in
Its mechanism is defined by reversible covalent inhibition .[1][2] It does not suffer from hydrolysis-induced turnover; instead, it recycles to its active form after inhibiting the enzyme.[3] This guide details the structural basis of this interaction across Ambler Classes A, C, and D, providing the kinetic data and experimental protocols necessary for high-fidelity characterization in drug discovery pipelines.
Molecular Mechanism: The Reversible Cycle
The defining feature of avibactam is its ability to evade the fragmentation pathway that limits older inhibitors.
The Chemical Pathway[1]
-
Acylation: The nucleophilic serine (Ser70 in Class A) attacks the amide bond of the avibactam DBO ring.
-
Ring Opening: The DBO ring opens to form a covalent carbamoyl-enzyme complex. Unlike
-lactams, this complex is thermodynamically stable against hydrolysis. -
Recyclization (The Critical Differentiator): Rather than being hydrolyzed (which destroys the inhibitor), the carbamoyl bond reforms the DBO ring, releasing intact avibactam back into solution to inhibit another enzyme molecule.
Visualization of the Reaction Cycle
Figure 1: Kinetic mechanism of Avibactam. Note the reversible step (
Spectrum of Activity: Class-Specific Analysis
Avibactam's spectrum is broad but possesses specific "blind spots" dictated by the geometry of the catalytic pocket.
Class A: Extended Spectrum (KPC, CTX-M, TEM, SHV)
-
Target: Serine nucleophile.[1]
-
Efficacy: Highly potent.
-
Key Insight: Avibactam restores activity against KPC-2 (Klebsiella pneumoniae carbapenemase), the primary driver of carbapenem resistance in Enterobacterales. It is also highly effective against CTX-M-15 (ESBL), where the acylation efficiency (
) reaches values as high as [1].
Class C: The AmpC Breakthrough
-
Target: AmpC Cephalosporinases (Chromosomal and Plasmidic).[2][4]
-
Efficacy: Highly potent.
-
Differentiation: Legacy inhibitors (tazobactam) are poor inhibitors of AmpC. Avibactam effectively inhibits AmpC from Pseudomonas aeruginosa and Enterobacter cloacae.[4]
-
Structural Basis: The DBO ring fits snugly into the more constrained active site of Class C enzymes, forming a stable carbamate that resists deacylation by water [2].
Class D: The Selective Dichotomy
Class D (OXA) enzymes present a mixed profile. Avibactam is selective .
| Enzyme Sub-Type | Pathogen | Avibactam Activity | Mechanistic Reason |
| OXA-48 | K. pneumoniae | Active | Hydrophobic bridge interactions stabilize the complex. |
| OXA-10 | P. aeruginosa | Active | Canonical Class D architecture. |
| OXA-23/24/58 | A. baumannii | Inactive / Poor | Steric hindrance in the active site prevents stable carbamoylation [3]. |
Quantitative Comparison (IC50 Data)
The following table summarizes inhibitory potency (
| Ambler Class | Enzyme | Organism | Avibactam IC50 (nM) | Clinical Relevance |
| A | KPC-2 | K. pneumoniae | ~3 - 10 | Carbapenem resistance |
| A | CTX-M-15 | E. coli | ~5 - 8 | Major ESBL |
| C | AmpC | P. aeruginosa | ~5 - 15 | Cephalosporin resistance |
| D | OXA-48 | K. pneumoniae | ~50 - 100 | Carbapenem resistance |
| D | OXA-23 | A. baumannii | > 10,000 | RESISTANT |
| B | NDM-1 | K. pneumoniae | > 100,000 | RESISTANT (Zinc-dependent) |
Experimental Protocols: Kinetic Characterization
To validate avibactam activity, simple MIC assays are insufficient for mechanistic understanding. You must perform time-dependent inhibition assays because avibactam is a slow-binding inhibitor.
Protocol: Determination of and
Objective: Determine the second-order rate constant for inhibition.
Reagents:
-
Buffer: 50 mM HEPES (pH 7.5), 0.01% Triton X-100 (prevents promiscuous aggregation).
-
Reporter Substrate: Nitrocefin (Chromogenic cephalosporin,
= 486 nm). -
Enzyme: Purified KPC-2 or AmpC (final conc. 1-5 nM).
Workflow:
-
Pre-Incubation (Critical Step):
-
Prepare a dilution series of Avibactam (0, 10, 50, 100, 500, 1000 nM).
-
Incubate Enzyme + Avibactam for varying times (
= 0, 5, 10, 30, 60 min) at 30°C. -
Reasoning: Avibactam requires time to form the covalent carbamoyl complex. Immediate measurement will underestimate potency.
-
-
Reaction Initiation:
-
Dilute the pre-incubation mix 1:100 into a solution containing Nitrocefin (
). -
Note: The dilution prevents re-association of free inhibitor, isolating the off-rate or measuring residual activity.
-
-
Data Acquisition:
-
Measure Absorbance (486 nm) continuously for 5 minutes.
-
Calculate initial velocity (
) for each pre-incubation time point.
-
-
Analysis:
-
Plot
vs. time to obtain for each inhibitor concentration. -
Plot
vs. [I] to determine and .
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for time-dependent inhibition kinetics.
References
-
Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor."[5][6] Proceedings of the National Academy of Sciences.
-
Lahiri, S. D., et al. (2014). "Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance."[7] Antimicrobial Agents and Chemotherapy.[1][2][8][9]
-
King, D. T., et al. (2015). "Structural Insights into Avibactam Inhibition of Class D β-Lactamases." ACS Infectious Diseases.
-
Clinical and Laboratory Standards Institute (CLSI). "Performance Standards for Antimicrobial Susceptibility Testing."
Sources
- 1. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classification and applicability of new beta-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. bsac.org.uk [bsac.org.uk]
- 9. Carbapenemase Inhibitors: Updates on Developments in 2021 | Bou Zerdan | Journal of Clinical Medicine Research [jocmr.org]
Technical Guide: Diazabicyclooctane (DBO) Scaffold Beta-Lactamase Inhibitors
[1]
Executive Summary
This technical guide provides an in-depth analysis of Diazabicyclooctane (DBO) beta-lactamase inhibitors (BLIs), a transformative class of non-beta-lactam small molecules designed to overcome multi-drug resistant (MDR) Gram-negative bacteria. Unlike legacy suicide inhibitors (e.g., clavulanate), DBOs utilize a reversible acylation mechanism and, in second-generation analogs, exhibit intrinsic antibacterial activity via Penicillin-Binding Protein (PBP) inhibition. This document details their structural biology, chemical synthesis, kinetic characterization, and the emerging resistance landscape.
Structural Biology & Mechanism of Action
The "Recyclable" Inhibition Paradigm
The primary distinction of the DBO scaffold (e.g., avibactam) compared to traditional beta-lactam-based inhibitors (clavulanate, tazobactam) is the reversible covalent inhibition mechanism.
-
Legacy Mechanism (Suicide Inhibition): Beta-lactam inhibitors are hydrolyzed by the enzyme, forming an acyl-enzyme intermediate that undergoes secondary fragmentation (often involving decarboxylation) to permanently disable the active site. This is "one-and-done."
-
DBO Mechanism (Reversible Acylation): The DBO core mimics the transition state of the beta-lactam ring. Upon attack by the catalytic Serine-70 residue of the beta-lactamase:
-
The urea ring opens, forming a stable carbamoyl-enzyme complex.
-
Crucially, this complex is resistant to hydrolysis (deacylation) by water.
-
Instead of fragmenting, the DBO molecule can recyclize (ring closure) and release the intact inhibitor, or remain covalently bound for a prolonged period (long residence time), effectively occupying the active site without being consumed.
-
The "Dual-Action" Enhancer Effect (Gen 2 DBOs)
Second-generation DBOs, specifically Zidebactam and Nacubactam , possess a bicyclo-acyl hydrazide side chain that confers a secondary mechanism:
-
Target 1: Inhibition of serine beta-lactamases (Ambler Class A, C, and some D).[1][2]
-
Target 2: High-affinity binding to PBP2 in Enterobacterales and Pseudomonas aeruginosa.[3]
-
Causality: Binding PBP2 disrupts the divisome, causing cells to form spheroplasts. When combined with a PBP3-binding partner (e.g., Cefepime), this creates a "double-hit" synergy that is lethal even in the presence of metallo-beta-lactamases (MBLs), as the DBO bypasses the MBL to attack the cell wall directly.
-
Mechanistic Pathway Diagram
Figure 1: The reversible acylation cycle of DBO inhibitors. Unlike suicide inhibitors, DBOs can reform their ring structure and disassociate intact.
Chemical Synthesis: The Urea Cyclization[4][5]
The synthesis of the diazabicyclooctane core is chemically challenging due to the strain inherent in the [3.2.1] bicyclic system. The critical step in industrial synthesis (e.g., Avibactam) is the formation of the urea bridge.
Key Synthetic Steps
-
Starting Material: Optimized routes often utilize ethyl-5-hydroxypicolinate or 5-hydroxypiperidine derivatives.
-
Chiral Resolution: Enzymatic resolution (lipase) is frequently used to establish the (2S, 5R) stereochemistry required for biological activity.
-
Urea Formation (The Critical Step):
-
The piperidine ring, substituted with a benzyloxyamine at C5, undergoes an intramolecular cyclization.
-
Reagent: Triphosgene is the standard reagent to carbonylate the diamine precursor, closing the bridge to form the urea.
-
Control: This reaction requires strict temperature control to prevent polymerization.
-
-
Sulfation: The final step involves hydrogenolysis of the benzyl protecting group followed by sulfation using a sulfur trioxide-trimethylamine complex (
) to yield the N-sulfonyloxy group, which is critical for positioning the molecule in the oxyanion hole of the enzyme.
Synthesis Workflow Diagram
Figure 2: Industrial synthesis pathway for Avibactam, highlighting the critical urea cyclization step.
Experimental Protocols
Protocol A: Determination of Carbamoylation Kinetics ( )
This protocol measures the efficiency of the DBO inhibitor against a specific beta-lactamase using a reporter substrate (Nitrocefin).
Materials:
-
Purified Beta-lactamase (e.g., KPC-2, AmpC).
-
Reporter Substrate: Nitrocefin (
stock). -
Buffer: 50 mM Phosphate buffer, pH 7.0, 0.1 mg/mL BSA (to prevent enzyme adhesion).
-
Instrument: UV-Vis Spectrophotometer (read at 482 nm).
Methodology:
-
Baseline Establishment: Determine the
and of the enzyme with Nitrocefin alone to establish baseline hydrolysis rates. -
Inhibitor Incubation: Prepare a range of DBO concentrations (e.g., 0.1
to 10 ). -
Reaction Initiation:
-
Mix Enzyme + DBO + Nitrocefin simultaneously (for competitive checking) OR
-
Pre-incubate Enzyme + DBO for varying times (
min) before adding Nitrocefin (to measure time-dependent inhibition).
-
-
Data Acquisition: Monitor absorbance at 482 nm for 10 minutes.
-
Calculation:
-
Unlike classical Michaelis-Menten, DBOs often exhibit "slow-binding" kinetics.
-
Fit the progress curves to the equation:
. -
Plot
vs. [I] to determine the second-order rate constant ( ).
-
Protocol B: Synergistic MIC Determination (Checkerboard Assay)
To validate the "Enhancer" effect of Zidebactam or the restoration of activity by Avibactam.
Methodology:
-
Plate Setup: Use a 96-well microtiter plate.
-
Axis A (Beta-Lactam): Serial dilution of the partner antibiotic (e.g., Cefepime) along the X-axis (e.g., 64
to 0.06 ). -
Axis B (DBO Inhibitor): Serial dilution of the DBO (e.g., Zidebactam) along the Y-axis.
-
Inoculum: Add
CFU/mL of the MDR test strain (e.g., K. pneumoniae KPC-3). -
Incubation: 16-20 hours at 37°C.
-
Readout: Determine the Fractional Inhibitory Concentration Index (FICI).
- .
-
Interpretation: FICI
indicates Synergism.
Comparative Data: DBO Generations
| Feature | Gen 1: Avibactam | Gen 2: Relebactam | Gen 3: Zidebactam / Nacubactam |
| Core Scaffold | Diazabicyclooctane | Diazabicyclooctane | Diazabicyclooctane |
| C2 Substituent | Carboxamide | Piperidine ring (C2) | Bicyclo-acyl hydrazide |
| Primary Target | Class A, C, some D | Class A, C, some D | Class A, C, some D + PBP2 |
| Efflux Liability | Moderate | Low (Piperidine charge prevents efflux) | Low |
| Intrinsic Activity | None | None | High (Spheroplast formation) |
| Key Indication | CRE (KPC, OXA-48) | CRE, MDR Pseudomonas | MBL-producers (NDM, VIM) via enhancer effect |
Resistance Landscape
Despite the robust nature of DBOs, resistance has emerged, particularly in Klebsiella pneumoniae.
-
KPC-3 Mutations (D179Y):
-
Exposure to Ceftazidime-Avibactam can select for mutations in the KPC-3 omega loop (specifically D179Y).[4][5]
-
Consequence: This mutation stabilizes the acyl-enzyme complex with Ceftazidime, effectively turning the enzyme into a "Ceftazidimase," while simultaneously reducing the affinity for Avibactam. Paradoxically, this often restores susceptibility to Carbapenems (the "See-Saw" effect).
-
-
Porin Loss + Overexpression:
-
In Pseudomonas and Acinetobacter, resistance to DBO combinations (like Durlobactam) is often driven by the loss of OprD porins combined with massive overexpression of efflux pumps (MexAB-OprM), preventing the inhibitor from reaching the periplasmic space.
-
References
-
Mechanism of Avibactam & Relebactam: Ehmann, D. E., et al. (2012). Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences. [Link]
-
Zidebactam/Nacubactam Dual Mechanism: Moya, B., et al. (2017). WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy.[3][1][5][6][7][8][9][10][11] [Link]
-
Durlobactam & Acinetobacter: Durand-Réville, T. F., et al. (2017).[1] Antibacterial activity of the diazabicyclooctane inhibitor durlobactam against Acinetobacter baumannii.[2][6] Nature Microbiology. [Link]
-
Resistance Mechanisms (KPC-3 D179Y): Shields, R. K., et al. (2017).[5] Mutations in blaKPC-3 That Confer Ceftazidime-Avibactam Resistance Encode Novel KPC-3 Variants That Function as Extended-Spectrum β-Lactamases.[4][5] Antimicrobial Agents and Chemotherapy.[3][1][5][6][7][8][9][10][11] [Link]
-
Synthesis of Avibactam: Enna, M., et al. (2019). Scalable Synthesis of Avibactam. Organic Process Research & Development.[12] [Link]
Sources
- 1. Frontiers | Durlobactam, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Mutations in blaKPC-3 That Confer Ceftazidime-Avibactam Resistance Encode Novel KPC-3 Variants That Function as Extended-Spectrum β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use [mdpi.com]
- 8. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New β-Lactamase Inhibitors Nacubactam and Zidebactam Improve the In Vitro Activity of β-Lactam Antibiotics Against Mycobacterium abscessus Complex Clinical Isolates | bioRxiv [biorxiv.org]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Reversible Covalent Inhibition Mechanism of Avibactam: A Technical Deep Dive
Executive Summary: The "Phoenix" Inhibitor
Avibactam represents a paradigm shift in
This guide details the molecular mechanics, kinetic characterization, and experimental validation of this mechanism.
Part 1: The Molecular Mechanism
Structural Pharmacophore
Avibactam is not a
-
Core Scaffold: Diazabicyclooctane (DBO) ring.[9]
-
Reactive Center: The amide bond within the 5-membered ring (C7=O).
-
Positioning Group: A sulfate group (
) at the N1 position, which mimics the C3/C4 carboxylate of -lactams, anchoring the molecule via interactions with Asn132 and Asn104 (Class A numbering).
The Reaction Coordinate
The inhibition follows a three-step chemical pathway:
-
Non-Covalent Binding (
): Avibactam enters the active site. The sulfate group aligns the molecule via electrostatic networks. -
Acylation (
): The catalytic nucleophile (Ser70 in Class A, Ser64 in Class C) attacks the carbonyl carbon (C7) of the Avibactam amide. -
Ring Opening & Stabilization: The C7-N6 bond cleaves, opening the DBO ring. Unlike
-lactams, this does not lead to fragmentation. The result is a stable carbamoyl-enzyme complex . -
Recyclization (
): This is the critical differentiator. Mediated by a proton shuttle (involving Lys73 and Ser130 ), the N6 nitrogen nucleophilically attacks the C7 carbonyl, reforming the C7-N6 bond, closing the ring, and releasing intact Avibactam.
Mechanism Visualization
The following diagram illustrates the reversible covalent cycle.
Figure 1: The reversible covalent cycle of Avibactam. Note the dominant "Recyclization" path (
Part 2: Kinetic Characterization[10]
To validate this mechanism, one must move beyond simple
The Kinetic Model
The interaction is modeled as a two-step covalent inhibition mechanism (simplifying the rapid equilibrium step):
However, because
| Parameter | Definition | Typical Value (TEM-1/KPC-2) | Significance |
| Acylation Efficiency | How fast it binds and reacts. | ||
| Deacylation Rate | Rate of recyclization/release. | ||
| Residence Time ( | Minutes to Days | Duration of target occupancy. |
Part 3: Experimental Protocols (Validation)
Protocol A: Determination of (Residence Time)
This protocol validates the "reversible" aspect. If the inhibitor were irreversible,
Materials:
-
Target Enzyme (e.g., KPC-2, purified).
-
Reporter Substrate: Nitrocefin (chromogenic,
). -
Avibactam stock.[4]
-
UV-Vis Spectrophotometer.
Workflow:
-
Incubation: Mix Enzyme (
) + Avibactam ( , 10x excess) in reaction buffer (50 mM HEPES, pH 7.5). Incubate for 30 mins to ensure full acylation (formation of E-I). -
Jump-Dilution: Dilute the mixture 1000-fold into a cuvette containing high-concentration Nitrocefin (
).-
Note: The massive dilution drops [Avibactam] below its
, forcing the E-I complex to dissociate (recyclize) to restore equilibrium.
-
-
Measurement: Monitor Absorbance (486 nm) continuously for 60–120 minutes.
-
Analysis:
-
The recovery of enzymatic activity (hydrolysis of Nitrocefin) follows an exponential curve:
. -
Fit the data to determine
.[10]
-
Protocol B: Mass Spectrometry of the Covalent Adduct
This protocol confirms the stoichiometry and the "plus mass" of the inhibitor, distinguishing it from hydrolysis.
Workflow:
-
Reaction: Incubate Enzyme (
) + Avibactam ( ) for 15 minutes. -
Control: Enzyme alone.
-
Denaturation: Acidify with 0.1% Formic Acid (stops reaction, denatures protein).
-
Crucial Point: Non-covalent inhibitors dissociate under these conditions. Covalent adducts remain attached.[10]
-
-
LC-MS Analysis: Inject onto a C4/C8 protein column coupled to a Q-TOF or Orbitrap.
-
Data Interpretation:
-
Look for the deconvoluted mass peak of the Enzyme.
-
Expected Shift:
(Molecular weight of Avibactam). -
Integrity Check: If the shift corresponds to Avibactam
(water), hydrolysis has occurred. If it is exactly , the carbamoyl complex is intact.
-
Protocol C: Recyclization Confirmation (Bioactivity Recovery)
To prove the released molecule is active Avibactam (and not an inactive hydrolyzed product):
-
Perform the "Jump-Dilution" as in Protocol A.
-
Collect the reaction mixture after full recovery of enzyme activity.
-
Ultrafilter (10 kDa cutoff) to remove the enzyme. The filtrate contains the released small molecule.
-
Add the filtrate to fresh enzyme and check for inhibition.
Experimental Workflow Diagram
Figure 2: Dual-pathway validation workflow for confirming covalent binding (MS) and reversibility (Kinetics).
Part 4: Structural Biology & Key Interactions
Understanding the active site interactions explains why the reaction is reversible.
| Residue | Role in Mechanism | Interaction with Avibactam |
| Ser70 (Class A) | Nucleophile | Forms the covalent carbamate ester bond with C7 of Avibactam. |
| Lys73 | General Base / Shuttle | Facilitates the proton transfer required for ring opening and, crucially, the reverse protonation for ring closure (recyclization). |
| Ser130 | Proton Shuttle | Acts as a bridge for proton transfer to the N6 of Avibactam during acylation.[12] |
| Asn132 / Asn104 | Anchor | Forms hydrogen bonds with the sulfate group, mimicking the interaction with the |
| Deacylation Water | Excluded | In many Avibactam complexes, the "deacylation water" (usually activated by Glu166 to hydrolyze |
Why Recyclization wins over Hydrolysis: The DBO ring structure, when opened, places the N6 amine in close proximity to the carbonyl carbon. The energy barrier for the intramolecular nucleophilic attack (recyclization) is lower than that for the intermolecular attack by a water molecule (hydrolysis), especially given the specific geometry enforced by the enzyme pocket.
References
-
Ehmann, D. E., et al. (2013).[1][4] "Kinetics of Avibactam Inhibition against Class A, C, and D
-Lactamases." Journal of Biological Chemistry. -
Lahiri, S. D., et al. (2013).[1][4][11] "Avibactam and Class C
-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance." Antimicrobial Agents and Chemotherapy.[1][5][13] -
King, D. T., et al. (2015). "Structural Insights into Avibactam Inhibition of Class A
-Lactamases." PLOS ONE. -
Wang, D. Y., et al. (2016).
-lactamase inhibition." Organic & Biomolecular Chemistry.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of avibactam and ceftazidime in human plasma samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of avibactam inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and Biochemical Characterization of the Novel CTX-M-151 Extended-Spectrum β-Lactamase and Its Inhibition by Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rapid, simple, and economical LC-MS/MS method for simultaneous determination of ceftazidime and avibactam in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic & Kinetic Profiling of Avibactam Sodium against KPC Carbapenemases
Executive Summary
The emergence of Klebsiella pneumoniae carbapenemase (KPC) producing Enterobacterales has necessitated the development of non-beta-lactam inhibitors. Avibactam sodium represents a paradigm shift from "suicide inhibitors" (e.g., clavulanic acid) to diazabicyclooctane (DBO) based covalent reversible inhibitors .
This guide provides a deep technical analysis of the binding kinetics between Avibactam and KPC-2 enzymes. Unlike traditional inhibitors that permanently disable the enzyme via fragmentation, Avibactam engages in a reversible acylation-deacylation cycle.[1][2] However, for KPC-2 specifically, this mechanism exhibits a unique "slow hydrolysis" off-rate that distinguishes it from other Class A beta-lactamases.
Mechanistic Foundation: The Covalent Reversible Cycle
To understand the kinetics, one must first understand the structural chemistry. Avibactam does not contain a beta-lactam ring; instead, it utilizes a reactive urea center within a DBO scaffold.
The Reaction Coordinate
Upon binding to the KPC active site, the nucleophilic Serine-70 (S70) attacks the carbonyl carbon of Avibactam's urea moiety. This leads to ring opening and the formation of a covalent carbamoyl-enzyme complex.
Crucial Distinction:
-
Clavulanic Acid: Acylation leads to secondary fragmentation and irreversible cross-linking of the enzyme.
-
Avibactam (General Class A): The ring opens, but the scaffold remains intact. The reaction eventually reverses (recyclization), releasing the active inhibitor back into solution.
-
Avibactam (KPC-2 Specific): While largely reversible, KPC-2 facilitates a slow desulfation/fragmentation pathway, making the inhibition effectively "pseudoirreversible" over clinical timeframes.
Reaction Pathway Diagram
Figure 1: Kinetic pathway of Avibactam inhibition.[3][4] Note the dominant reversible path (
Kinetic Characterization
Quantifying the efficacy of Avibactam requires measuring specific rate constants. The interaction is best described by a two-step covalent inhibition model:
Key Kinetic Parameters (KPC-2)
The following data summarizes the consensus kinetics derived from stopped-flow and mass spectrometry analyses (Ehmann et al., 2013; Lahiri et al., 2014).
| Parameter | Symbol | Value (Approx.) | Biological Significance |
| Acylation Efficiency | Measures how fast the drug shuts down the enzyme. KPC-2 is slower than CTX-M-15 ( | ||
| Deacylation Rate | The rate at which the enzyme recovers activity. | ||
| Residence Time | Critical Metric: The enzyme remains inhibited for hours, even after the free drug is cleared from the system. | ||
| Partition Ratio | Indicates a 1:1 stoichiometry; one molecule of Avibactam inhibits one molecule of KPC. |
Interpretation: The potency of Avibactam against KPC-2 is driven not just by affinity (
Experimental Methodologies
To replicate or validate these kinetics, two primary orthogonal methods are recommended: Stopped-Flow Kinetics (for pre-steady state acylation) and Surface Plasmon Resonance (SPR) (for binding affinity and off-rates).
Protocol A: Stopped-Flow Kinetics (Pre-Steady State)
Objective: Determine
Reagents:
-
Reporter Substrate: Nitrocefin (changes from yellow to red upon hydrolysis,
). -
Buffer: 50 mM HEPES, pH 7.5, 0.1 mg/mL BSA (prevents non-specific adsorption).
Workflow:
-
Syringe A (Enzyme): Load KPC-2 (Final conc: 5 nM).
-
Syringe B (Mix): Load Avibactam (Variable conc: 0.5 – 50
M) + Nitrocefin (100 M). -
Shot: Rapid mixing (
ms dead time) at 25°C. -
Detection: Monitor absorbance at 486 nm for 600 seconds.
-
Analysis:
-
In the presence of Avibactam, the linear hydrolysis of Nitrocefin will curve downwards as the enzyme is acylated.
-
Fit the progress curves to the equation:
. -
Plot
vs. [Avibactam] to determine .
-
Protocol B: Surface Plasmon Resonance (SPR)
Objective: Direct measurement of
System: Biacore T200 or 8K (Cytiva). Chip: CM5 (Carboxymethylated dextran).
Step-by-Step Protocol:
-
Ligand Preparation (KPC-2):
-
Buffer exchange KPC-2 into 10 mM Sodium Acetate, pH 5.0.
-
Target immobilization level: ~1000 RU (Resonance Units) using standard Amine Coupling (EDC/NHS chemistry).
-
Note: Low density is preferred to avoid mass transport limitation.
-
-
Analyte Preparation (Avibactam):
-
Prepare a concentration series (e.g., 0, 0.5, 1, 2, 4, 8, 16
M) in Running Buffer (HBS-EP+).
-
-
Injection Cycle (Single Cycle Kinetics):
-
Association: Inject Avibactam for 180s at 30
L/min. -
Dissociation: Switch to buffer flow for 600s (critical to capture the slow
). -
Regeneration: Not usually required if dissociation is allowed to proceed fully, or use a mild pulse of 10 mM Glycine pH 2.5.
-
-
Data Fitting:
-
Fit sensorgrams to the Two-State Reaction model (conformational change) rather than 1:1 binding, as the acylation step (
) induces a structural shift.
-
SPR Workflow Diagram
Figure 2: Optimized SPR workflow for characterizing covalent inhibitors like Avibactam.
Data Analysis & Interpretation
When analyzing the data generated from the above protocols, apply the following rigor:
-
The "Burst" Phenomenon: In stopped-flow, if you do not see a burst phase followed by a steady state (or zero rate), your mixing time may be too slow (
ms), or the inhibitor concentration is too low relative to . -
Reversibility Check: To confirm reversibility (and distinguish from clavulanate), perform a Jump-Dilution Experiment . Incubate KPC with excess Avibactam (100x
) for 30 mins, then dilute 10,000-fold into a solution containing Nitrocefin.-
Result: Activity should slowly recover over time (hours).
-
Calculation: The slope of activity recovery gives you
directly.
-
Clinical Implication of Kinetics
The
References
-
Ehmann, D. E., et al. (2013). Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases.[5] Journal of Biological Chemistry, 288(39), 27960–27971.[5] [Link]
-
Lahiri, S. D., et al. (2014). Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 58(10), 5704–5713.[2] [Link]
-
Lagacé-Wiens, P., et al. (2014). Ceftazidime-Avibactam: An Evidence-Based Review of its Pharmacology and Potential Use in the Treatment of Gram-Negative Bacterial Infections. Core Evidence, 9, 13–25. [Link]
-
Drawz, S. M., & Bonomo, R. A. (2010). Three Decades of β-Lactamase Inhibitors. Clinical Microbiology Reviews, 23(1), 160–201. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of avibactam inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Synthesis of Avibactam Sodium via Urea Cyclization
Executive Summary & Strategic Rationale
This application note details a scalable, high-fidelity protocol for the synthesis of Avibactam Sodium , a non-
Why this Route? The urea cyclization strategy constructs the diazabicyclooctane (DBO) core by inserting a carbonyl bridge between the piperidine nitrogen and the C5-amino group. This method is preferred for process chemistry due to:
-
Atom Economy: Utilizes inexpensive carbonyl sources (Triphosgene or CDI).
-
Scalability: Avoids high-dilution conditions required for RCM.
-
Safety: Mitigates the use of gaseous phosgene by employing solid surrogates like Triphosgene.
Retrosynthetic Analysis & Pathway Visualization
The synthesis hinges on the construction of the [3.2.1] bicyclic urea system from a functionalized piperidine precursor.
Critical Process Flow
Figure 1: Strategic process flow for Avibactam Sodium synthesis focusing on the Amidation-First Urea Cyclization route.
Detailed Experimental Protocol
Stage 1: Amidation of the Precursor
Objective: Convert the ester moiety to a primary amide prior to cyclization. This order of operations prevents the formation of unstable carboxylic acid intermediates often encountered in the "Cyclization-First" route.
Reagents:
-
Substrate: Ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate[1][2]
-
Reagent: 7M Ammonia in Methanol (NH
/MeOH) -
Solvent: Methanol (MeOH)
Protocol:
-
Charge: Load the piperidine ester substrate (1.0 eq) into a pressure-rated reactor.
-
Dissolution: Add Methanol (5 vol) and stir until homogenous.
-
Ammonolysis: Charge 7M NH
/MeOH (10.0 eq) at 0–5°C. -
Reaction: Seal the reactor and stir at 20–25°C for 16–24 hours.
-
Process Insight: Monitor by HPLC. The reaction is driven by the high concentration of ammonia.
-
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.
-
Crystallization: Triturate the residue with MTBE (methyl tert-butyl ether) to yield the amide as a white solid.
Stage 2: Urea Cyclization (The Critical Step)
Objective: Formation of the DBO core via insertion of a carbonyl bridge.
Mechanism & Causality: We utilize Triphosgene as a solid phosgene equivalent. It decomposes in situ to generate phosgene, which reacts with the secondary amine (piperidine N1) to form a carbamoyl chloride intermediate. This intermediate undergoes rapid intramolecular nucleophilic attack by the benzyloxyamine (N6) to close the ring.
Reagents:
-
Substrate: (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide[2][3]
-
Carbonyl Source: Triphosgene (0.4 eq) [Equivalent to 1.2 eq Phosgene]
-
Base: Triethylamine (TEA) (3.0 eq)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Protocol:
-
Setup: Purge a reactor with N
. Add the Amide substrate (1.0 eq) and anhydrous DCM (10 vol). Cool to 0°C.[4] -
Base Addition: Add TEA (3.0 eq) dropwise, maintaining temperature < 5°C.
-
Cyclization: Dissolve Triphosgene (0.4 eq) in DCM (2 vol) in a separate vessel. Add this solution slowly to the reactor over 1 hour, maintaining 0–5°C.
-
Critical Parameter: Slow addition is vital to prevent intermolecular oligomerization. The high dilution locally at the addition point favors intramolecular cyclization.
-
-
Reaction: Allow the mixture to warm to 20°C and stir for 4 hours.
-
QC Check: HPLC should show < 2% starting material.
-
-
Quench: Quench carefully with saturated aqueous NaHCO
. -
Extraction: Separate phases. Wash the organic layer with water and brine. Dry over Na
SO . -
Isolation: Concentrate to obtain the protected DBO intermediate.
Stage 3: Global Deprotection & Sulfation
Objective: Removal of the benzyl protecting group and installation of the sulfate moiety.[5]
Protocol:
-
Hydrogenolysis: Dissolve the cyclized intermediate in THF/Water (1:1). Add 10% Pd/C (0.1 eq wt). Hydrogenate at 1 atm H
for 2–4 hours. -
Sulfation: Filter catalyst. To the filtrate (containing the N-hydroxy intermediate), add Sulfur Trioxide Pyridine complex (SO
·Py) (1.5 eq). Adjust pH to ~6.5 with NaOH. -
Salt Formation: Treat the sulfated intermediate with Sodium 2-ethylhexanoate (SEH) in ethanol to precipitate Avibactam Sodium .
Mechanistic Visualization
Understanding the cyclization mechanism is crucial for troubleshooting impurity formation.
Figure 2: Mechanistic pathway of the urea cyclization event.
Quality Control & Troubleshooting
| Parameter | Specification | Troubleshooting |
| Water Content (KF) | < 0.1% in Cyclization | Moisture consumes Triphosgene, leading to low yields. Dry solvents strictly. |
| Temperature | 0–5°C during addition | Higher temps promote dimerization (intermolecular reaction). |
| Addition Rate | > 60 mins for Triphosgene | Fast addition causes exotherms and impurity formation. |
| HPLC Purity | > 98% (Final API) | Main impurity: Des-sulfated Avibactam (hydrolysis product). Control pH during workup. |
References
- Process for preparing Avibactam intermediate.Google Patents. US10570133B2.
-
A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. Organic Process Research & Development. 2018.[2] Retrieved from [Link][2]
- Simple preparation method for Avibactam.European Patent Office. EP3766869A1.
-
Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors. Tetrahedron. 2020. Retrieved from [Link][2][6][7]
Sources
Application Note: Protocol for In Vitro Susceptibility Testing of Ceftazidime-Avibactam
Introduction & Mechanism of Action
Ceftazidime-avibactam (CZA) represents a critical therapeutic option for multidrug-resistant (MDR) Gram-negative infections, particularly those driven by carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa.
To accurately test CZA in vitro, one must understand the interaction between its two components:
-
Ceftazidime (CAZ): A third-generation cephalosporin that inhibits cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs).
-
Avibactam (AVI): A diazabicyclooctane (DBO) non-
-lactam -lactamase inhibitor. Unlike clavulanate or tazobactam, avibactam forms a covalent, reversible amide bond with the serine residue of the -lactamase active site.
Expert Insight: Avibactam restores ceftazidime activity against Ambler Class A (e.g., KPC, ESBLs), Class C (AmpC), and some Class D (OXA-48) enzymes. Crucially, it is inactive against Class B metallo-
Principle of the Assay: The "Fixed Concentration" Rule
Unlike standard antibiotic testing where the drug is diluted in a 2-fold series, CZA testing requires a fixed concentration of inhibitor .
-
Ceftazidime: Diluted in log
series (e.g., 0.125 to 128 µg/mL). -
Avibactam: Held constant at 4 µg/mL in all wells, regardless of the ceftazidime concentration.
Why? Pharmacokinetic/Pharmacodynamic (PK/PD) modeling demonstrates that maintaining a threshold concentration of avibactam is more predictive of in vivo efficacy than maintaining a fixed ratio (e.g., 2:1).
Materials & Reagents
-
Active Pharmaceutical Ingredients (API):
-
Ceftazidime pentahydrate (potency correction required).
-
Avibactam sodium (potency correction required).
-
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
QC Check: Calcium (20–25 mg/L) and Magnesium (10–12.5 mg/L).
-
-
Solvents:
-
Ceftazidime: Dissolve in saturated sodium carbonate solution or DMSO if specified; dilute in water.
-
Avibactam: Soluble in water.
-
Protocol A: Broth Microdilution (Reference Method)
Standard: CLSI M07 / ISO 20776-1
Step 1: Stock Solution Preparation
Prepare 100x stock solutions.
-
Avibactam Stock: Prepare at 400 µg/mL . (When diluted 1:100 into the assay, the final concentration will be 4 µg/mL).
-
Ceftazidime Stock: Prepare at 12,800 µg/mL (or higher depending on desired range).
Step 2: Intermediate Dilution Scheme
You cannot simply serially dilute the combination. You must serially dilute the Ceftazidime first, then add the fixed Avibactam.
Workflow Diagram: Plate Preparation
Caption: Logic flow for creating microdilution plates with variable antibiotic and fixed inhibitor concentrations.
Step 3: Execution
-
Dispense Media: Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Add Antibiotics: Add 50 µL of the 2x Ceftazidime/Avibactam mix to appropriate wells.
-
Self-Validation: Ensure the final volume is 100 µL before inoculation. The final concentration of Avibactam must be 4 µg/mL in every well.
-
-
Inoculum: Prepare a 0.5 McFarland suspension of the test organism. Dilute to achieve
CFU/mL in the final well. -
Incubation: 35 ± 2°C for 16–20 hours in ambient air.
Protocol B: Disk Diffusion (Screening)
Note: Disk mass standards differ between US (CLSI) and Europe (EUCAST).
Disk Selection
-
CLSI (USA): 30 µg Ceftazidime / 20 µg Avibactam (30/20 ).[1]
-
EUCAST (Europe): 10 µg Ceftazidime / 4 µg Avibactam (10/4 ).[2]
-
Warning: Using the wrong disk with the wrong breakpoint table will yield erroneous results (Major Errors).
Procedure
-
Lawn Preparation: Swab a 0.5 McFarland suspension onto a Mueller-Hinton Agar (MHA) plate.
-
Disk Application: Place the CZA disk firmly on the surface.
-
Incubation: 35 ± 2°C for 16–18 hours.
-
Measurement: Measure the diameter of the zone of inhibition to the nearest mm.
-
Expert Note: Ignore faint growth of tiny colonies within the zone (often seen with Proteus spp.) or film growth.
-
Quality Control (QC)
A valid assay must fall within specific ranges for control strains. If QC fails, patient/experimental results must be discarded.
Table 1: CLSI QC Ranges (30/20 µg Disk & BMD)
| Organism | ATCC Strain | MIC Range (µg/mL) | Disk Diffusion (mm) |
| K. pneumoniae | 700603 (ESBL+) | 1/4 – 4/4 | 18 – 24 |
| P. aeruginosa | 27853 | 1/4 – 4/4 | 21 – 27 |
| E. coli | 25922 | 0.12/4 – 0.5/4 | 24 – 30 |
| E. coli | 35218 | 0.06/4 – 0.25/4 | 27 – 33 |
Note: K. pneumoniae ATCC 700603 is critical as it produces SHV-18 (ESBL), verifying the activity of avibactam. Ceftazidime alone would have an MIC >16 µg/mL.
Data Analysis & Interpretation
Interpret MICs based on the relevant regulatory body.[3]
Table 2: Clinical Breakpoints (CLSI M100-Ed35, 2025)
| Organism Group | Susceptible (S) | Resistant (R) |
| Enterobacterales | ≤ 8/4 µg/mL | ≥ 16/4 µg/mL |
| P. aeruginosa | ≤ 8/4 µg/mL | ≥ 16/4 µg/mL |
Decision Logic for Interpretation
Caption: Decision tree for interpreting MIC results and triggering secondary resistance mechanism screening.
Troubleshooting & Expert Insights
-
The "Skipped Well" Phenomenon:
-
Observation: Growth in well 4, no growth in well 5, growth in well 6.
-
Cause: Contamination or improper pipetting of the viscous avibactam stock.
-
Solution: Discard result and repeat. Ensure avibactam is vortexed thoroughly.
-
-
Enzyme Stability:
-
Avibactam is stable, but ceftazidime can degrade if subjected to repeated freeze-thaw cycles. Aliquot stocks immediately after preparation.
-
-
False Resistance in Pseudomonas:
-
High-level efflux pump overexpression (MexAB-OprM) can sometimes push MICs to 16-32 µg/mL even in the absence of MBLs. Molecular characterization (PCR) is recommended for resistant isolates in drug development studies.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing.[1][4][5] 35th ed.[6] CLSI supplement M100.[4][5][6][7] Wayne, PA: Clinical and Laboratory Standards Institute; 2025.
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters.[8][9] Version 15.0. 2025.[6][10]
-
Nichols, W. W., et al. (2018). "A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing." Antimicrobial Agents and Chemotherapy, 62(11).[11]
-
Food and Drug Administration (FDA). Antibacterial Susceptibility Test Interpretive Criteria: Ceftazidime and Avibactam.[3][12][4]
Sources
- 1. Assessment of Ceftazidime-Avibactam 30/20-μg Disk, Etest versus Broth Microdilution Results When Tested against Enterobacterales Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. antimicrobianos.com.ar [antimicrobianos.com.ar]
- 4. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 5. nih.org.pk [nih.org.pk]
- 6. slh.wisc.edu [slh.wisc.edu]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. labspec.org [labspec.org]
- 9. megumed.de [megumed.de]
- 10. labhub.itg.be [labhub.itg.be]
- 11. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Precision Protocol: Preparation of Avibactam Sodium Stock Solutions for MIC Determination
Topic: Preparation of Avibactam sodium stock solution for MIC determination Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals
Executive Summary
The accurate determination of Minimum Inhibitory Concentration (MIC) for beta-lactamase inhibitors like Avibactam is pivotal in defining the resistance profiles of multidrug-resistant (MDR) Gram-negative bacteria.[1] Unlike standard antibiotics, Avibactam is rarely tested alone; it is most often employed at a fixed concentration (typically 4 µg/mL) in combination with a partner beta-lactam (e.g., Ceftazidime, Aztreonam).[1]
This guide addresses the specific technical challenges of working with Avibactam sodium: correcting for the salt/free-acid potency difference, ensuring stability during solvation, and executing the "fixed-concentration" dilution scheme required by CLSI/EUCAST standards.
Scientific Foundation & Mechanism[1]
The "Fixed Concentration" Paradigm
Avibactam is a diazabicyclooctane (DBO) non-beta-lactam beta-lactamase inhibitor.[1] It restores the activity of partner antibiotics by covalently and reversibly inhibiting Ambler Class A, C, and some Class D enzymes.
In MIC assays (Broth Microdilution), the standard protocol (CLSI M100) dictates that the partner antibiotic (e.g., Ceftazidime) is serially diluted, while Avibactam is maintained at a constant concentration of 4 µg/mL across all wells.[1] This differs from "fixed ratio" tests (e.g., Amoxicillin/Clavulanate 2:1) and requires a distinct liquid handling workflow.[1]
The Salt Correction Trap
Avibactam is supplied as Avibactam Sodium .[1] However, MIC values and target concentrations refer to the Avibactam Free Acid (active moiety).[1]
-
Avibactam Sodium MW: ~287.23 g/mol [1]
-
Avibactam Free Acid MW: ~265.24 g/mol [1]
-
Stoichiometric Ratio: ~0.92 (Free Acid / Salt)[1]
Failure to correct for this mass difference, along with the water content and impurities listed on the Certificate of Analysis (CoA), can result in a systematic under-dosing of 10-15%, potentially skewing MIC results by a full dilution step.[1]
Material Specifications
| Parameter | Specification | Notes |
| Compound Name | Avibactam Sodium | Do not confuse with Avibactam Free Acid.[1][2][3] |
| CAS Number | 1192491-61-4 | |
| Molecular Weight | 287.23 g/mol | Use this for molarity calculations if needed.[1] |
| Solubility | Water (>10 mg/mL) | Preferred. Avoid DMSO for MIC to prevent bacterial toxicity.[1] |
| Storage (Solid) | -20°C (Desiccated) | Hygroscopic.[1] Equilibrate to RT before opening. |
| Storage (Solution) | -80°C | Stable for months.[1] Avoid freeze-thaw cycles.[1] |
| Standard Diluent | Sterile Distilled Water | Or Phosphate Buffer pH 6.0–7.[1]0. |
Protocol: Stock Solution Preparation
Pre-Calculation (The "Potency" Check)
Before weighing, you must calculate the required mass of the powder to achieve the target concentration of the active moiety.
Formula:
Determining Potency (
-
Scenario A (Ideal): Potency is listed as "µg Avibactam per mg".[1] Use this value directly.
-
Scenario B (Common): Potency is listed as "% Purity (as is)" or "% Purity (anhydrous)".[1] You must derive the potency:
(Where )[1]
Preparation Workflow (Target: 10 mL of 2560 µg/mL Stock)
Why 2560 µg/mL? This is a common 20x or 40x working stock that allows for easy dilution to the final assay concentrations.
-
Equilibrate: Allow the Avibactam Sodium vial to warm to room temperature (approx. 30 min) in a desiccator to prevent condensation.
-
Weigh: Using an analytical balance (precision 0.1 mg), weigh the calculated amount of powder into a sterile polypropylene tube.
-
Example: To make 10 mL at 2560 µg/mL (active), assuming a theoretical potency of 900 µg/mg:
[1]
-
-
Dissolve: Add Sterile Distilled Water to approximately 80% of the final volume. Vortex gently until fully dissolved.[1] Avibactam sodium dissolves readily in water; no heat or sonication should be required.[1]
-
QS (Quantity Sufficient): Adjust to the final volume (10 mL) using a volumetric flask or precision pipette.
-
Sterilization: Filter sterilize using a 0.22 µm PES (Polyethersulfone) or PVDF syringe filter.[1] Avoid Nylon filters as they may bind some small molecules.[1]
-
Aliquot: Dispense into small volumes (e.g., 500 µL) to avoid freeze-thaw cycles.
-
Label: Name, Concentration (Free Acid equivalent), Solvent, Date, and Operator.
Visualization: Stock Preparation Logic[1]
Figure 1: Workflow for preparing a verified Avibactam stock solution, emphasizing the critical CoA analysis step.
Protocol: MIC Microdilution Setup (Fixed Concentration)
This section details how to prepare the 96-well plate where Avibactam is fixed at 4 µg/mL and the partner drug (e.g., Ceftazidime) varies.
The "2x" Strategy
In standard broth microdilution, 50 µL of antimicrobial solution is added to 50 µL of bacterial inoculum. Therefore, you must prepare your antimicrobial solutions at 2x the final desired concentration .
-
Final Target: 4 µg/mL Avibactam.
-
Preparation Target: 8 µg/mL Avibactam in all wells (before inoculum).
Step-by-Step Plate Setup
-
Prepare Partner Drug Series (2x): Prepare serial twofold dilutions of Ceftazidime in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Spike with Avibactam:
-
Prepare a bulk solution of Avibactam at 16 µg/mL in CAMHB.
-
Wait, this is inefficient.Better Method:
-
Prepare the Ceftazidime serial dilutions at 4x concentration.
-
Prepare Avibactam at 4x concentration (16 µg/mL).
-
Combine them 1:1.
-
Result: 2x Ceftazidime + 2x Avibactam (8 µg/mL).[1]
-
-
Dispense: Add 50 µL of the (2x Partner + 8 µg/mL Avibactam) mix to the plate wells.
-
Inoculate: Add 50 µL of standardized bacterial inoculum (
CFU/mL).
Visualization: Fixed Concentration Logic
Figure 2: Logical flow for achieving a fixed inhibitor concentration in a microdilution assay.
Quality Control & Validation
Every batch of stock solution must be validated using CLSI-recommended Quality Control (QC) strains.
Recommended QC Strains
For Ceftazidime-Avibactam (CZA), use the following strains with defined MIC ranges (CLSI M100):
| Organism | Strain ID | Expected MIC (µg/mL) |
| Klebsiella pneumoniae | ATCC 700603 | 0.25/4 – 2/4 |
| Escherichia coli | ATCC 25922 | 0.06/4 – 0.5/4 |
Note: The notation "0.25/4" means Ceftazidime MIC is 0.25 µg/mL in the presence of 4 µg/mL Avibactam.
Troubleshooting
-
MICs too high? Check the potency calculation. Did you correct for the sodium salt? If not, you under-dosed the inhibitor.[1]
-
Precipitation? Avibactam is highly soluble in water, but if mixed with high concentrations of partner drugs in broth, ensure the pH of the CAMHB is strictly 7.2–7.4.
-
Degradation: If using thawed stock, verify it was stored at -80°C. Avibactam hydrolyzes slowly in water; do not store at 4°C for >24 hours.[1]
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[1] M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.[1]
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[1]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[1] Breakpoint tables for interpretation of MICs and zone diameters.
-
MedKoo Biosciences. (n.d.).[1] Avibactam sodium Product Information. Retrieved from MedKoo.[1] [1]
-
Cayman Chemical. (2022).[1][6] Avibactam (sodium salt) Product Information.
-
Nichols, W. W., et al. (2014).[1] "Avibactam, a novel non-beta-lactam beta-lactamase inhibitor: structure, mechanism, and antibacterial activity."[1] Antimicrobial Agents and Chemotherapy.[1][7][8][9]
Sources
- 1. medkoo.com [medkoo.com]
- 2. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 3. WO2018037124A1 - Avibactam free acid - Google Patents [patents.google.com]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. liofilchem.net [liofilchem.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. nih.org.pk [nih.org.pk]
- 8. Key Insights: Imipenem-Relebactam and Aztreonam-Avibactam | CLSI [clsi.org]
- 9. Antimicrobial Susceptibility of Ceftazidime-Avibactam in Clinical Isolates of Carbapenemase-Producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS Detection of Avibactam in Biological Matrices
This application note details a high-performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the quantification of Avibactam in biological matrices (human plasma and urine).
Designed for bioanalytical scientists and clinical researchers, this guide moves beyond standard recipe-based protocols to address the specific physicochemical challenges of Avibactam—a highly polar, non-chromophoric diazabicyclooctane β-lactamase inhibitor.
Application Note & Standard Operating Procedure (SOP)
Executive Summary & Scientific Rationale
Avibactam (AVI) presents unique bioanalytical challenges due to its high polarity (logP < -1.5) , lack of a UV-active chromophore, and zwitterionic nature. Traditional Reversed-Phase (C18) chromatography often results in poor retention and significant matrix effects (ion suppression) from co-eluting salts and phospholipids.
This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Negative Electrospray Ionization (ESI-) MS/MS .
-
Why HILIC? It provides superior retention for polar compounds like Avibactam without the need for ion-pairing reagents (which contaminate MS sources).
-
Why ESI Negative? Avibactam contains a sulfate group (
), making it readily ionizable in negative mode ( ), offering higher sensitivity and selectivity than positive mode. -
Dual-Extraction Strategy: We provide two sample preparation workflows:
-
Protein Precipitation (PPT): For high-throughput Therapeutic Drug Monitoring (TDM).
-
Weak Anionic Exchange (WAX) SPE: For high-sensitivity Pharmacokinetic (PK) studies requiring cleaner extracts.
-
Method Development Strategy
The Polarity Challenge
The primary failure mode in Avibactam analysis is "column void elution" on C18 phases. While ion-pairing agents (e.g., Tetrabutylammonium) can retain AVI on C18, they cause persistent background noise in MS. This method employs an Amide-bonded HILIC stationary phase , which interacts with the polar moieties of Avibactam via hydrogen bonding, ensuring separation from the solvent front and matrix interferences.
Internal Standard Selection
-
Recommended: Avibactam-d5 (Isotopically Labeled).
-
Rationale: In ESI- mode, matrix effects are variable. A structural analog (e.g., Sulbactam) may not co-elute perfectly or experience the same ionization suppression. An isotopic standard tracks the analyte through extraction and ionization, correcting for both recovery loss and matrix effects.
Experimental Protocol
Reagents & Materials
-
Analytes: Avibactam Sodium (Reference Standard), Avibactam-d5 (Internal Standard).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Buffers: Ammonium Acetate (100 mM stock), Formic Acid.
-
Columns:
-
Primary: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm) or equivalent.
-
Guard: Matching Amide Guard Cartridge.
-
Sample Preparation Workflows
Option A: Protein Precipitation (High Throughput / TDM)
Best for: Routine clinical monitoring where LLOQ > 50 ng/mL is acceptable.
-
Aliquot: Transfer 50 µL of patient plasma/urine into a 96-well plate or microcentrifuge tube.
-
IS Addition: Add 20 µL of Avibactam-d5 working solution (5 µg/mL in 50:50 ACN:Water).
-
Precipitation: Add 300 µL of cold Acetonitrile (-20°C).
-
Note: High organic ratio (6:1) ensures complete protein crash.
-
-
Agitation: Vortex vigorously for 2 minutes.
-
Centrifugation: Spin at 4,000 x g (or 13,000 rpm) for 10 minutes at 4°C.
-
Dilution (Critical HILIC Step): Transfer 100 µL of supernatant to a fresh plate. Add 100 µL of Acetonitrile.
-
Reasoning: Injecting a water-rich supernatant directly onto a HILIC column destroys peak shape. The sample solvent must match the high-organic initial mobile phase.
-
Option B: Solid Phase Extraction (WAX-SPE)
Best for: Clinical Trials / PK Studies requiring LLOQ < 10 ng/mL and minimal matrix effect.
-
Conditioning: Use a Weak Anionic Exchange (WAX) 30 mg plate. Condition with 1 mL MeOH, then 1 mL Water.[1]
-
Loading: Mix 100 µL Plasma + 20 µL IS + 200 µL 2% Formic Acid (acidifies matrix to disrupt protein binding). Load onto cartridge.
-
Washing:
-
Wash 1: 1 mL 2% Formic Acid (removes proteins/salts).
-
Wash 2: 1 mL Methanol (removes neutral lipids).
-
-
Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.
-
Evaporation & Reconstitution: Evaporate under Nitrogen at 40°C. Reconstitute in 200 µL of 80:20 ACN:10mM Ammonium Acetate.
LC-MS/MS Conditions
Liquid Chromatography (HILIC)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH4OH).
-
Note: High pH improves peak shape for Avibactam on Amide columns.
-
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 2-5 µL.
| Time (min) | % Mobile Phase B (ACN) | State |
| 0.0 | 85 | Initial Hold |
| 1.0 | 85 | Isocratic |
| 3.5 | 60 | Gradient Elution |
| 3.6 | 85 | Re-equilibration |
| 6.0 | 85 | End of Run |
Mass Spectrometry (ESI Negative)
-
Capillary Voltage: -2.5 kV.
-
Desolvation Temp: 500°C.
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| Avibactam | 264.0 | 96.0 | 30 | 25 | Quantifier |
| Avibactam | 264.0 | 80.0 | 30 | 35 | Qualifier |
| Avibactam-d5 | 269.0 | 96.0 | 30 | 25 | Internal Std |
-
Mechanistic Insight: The transition
corresponds to the cleavage of the sulfate group ( ), a highly specific fragmentation pathway for this class of molecules.
Workflow Visualization
The following diagram illustrates the decision process and experimental workflow for Avibactam quantification.
Figure 1: Analytical workflow for Avibactam showing dual extraction pathways converging on HILIC-MS/MS analysis.
Validation & Quality Control
To ensure Trustworthiness and regulatory compliance (FDA/EMA Bioanalytical Guidelines), the following parameters must be validated.
Linearity & Sensitivity
-
Curve Fit: Weighted (
) linear regression. -
LLOQ Signal-to-Noise: > 10:1.
Matrix Effect Assessment
Since ESI- is prone to suppression, calculate the Matrix Factor (MF) :
-
Acceptance: Normalized MF (Analyte/IS) should be between 0.85 and 1.15. If MF < 0.8, switch from PPT to SPE.
Stability (Critical)
Avibactam is relatively stable, but co-administered drugs (e.g., Ceftazidime) are unstable.
-
Freeze/Thaw: Stable for 3 cycles at -80°C.
-
Benchtop: Stable for 6 hours at 4°C. Do not leave at Room Temp > 2 hours.
-
Autosampler: Stable for 24 hours at 10°C in ACN-rich solvent.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad/Split Peaks | Sample solvent too aqueous. | Ensure sample injected is >70% Acetonitrile to match HILIC initial conditions. |
| Low Sensitivity | Incorrect pH in mobile phase. | Ensure Mobile Phase A is pH 9.0. Acidic pH suppresses ionization of the sulfate group in some cases or alters column selectivity. |
| Retention Time Shift | HILIC column equilibration. | HILIC columns require longer equilibration than C18. Allow 20 column volumes before first injection. |
| Carryover | Avibactam sticking to needle. | Use a needle wash of 50:50 Water:MeOH with 0.5% Ammonia. |
References
-
Sillén, H., et al. (2015).[7][9] "Determination of avibactam and ceftazidime in human plasma samples by LC-MS/MS." Bioanalysis, 7(12), 1423-1434.[7]
-
Martens-Lobenhoffer, J., et al. (2022).[8][9][10][11] "Quantification of ceftazidime/avibactam in human plasma and dried blood spots: Implications on stability and sample transport." Journal of Chromatography B, 1201, 123164.[10]
-
Wang, Q., et al. (2022).[8] "Simultaneous Determination of Ceftazidime and Avibactam in Human Plasma and Cerebrospinal Fluid by HPLC-MS/MS." Analytical Letters, 55(14).
-
PubChem. (n.d.). "Avibactam Compound Summary." National Library of Medicine.
-
FDA Center for Drug Evaluation and Research. (2018). "Bioanalytical Method Validation Guidance for Industry."
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Avibactam | C7H11N3O6S | CID 9835049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ceftazidime-Avibactam (Avycaz): For the Treatment of Complicated Intra-Abdominal and Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. dovepress.com [dovepress.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Determination of avibactam and ceftazidime in human plasma samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of ceftazidime/avibactam in human plasma and dried blood spots: Implications on stability and sample tra… [ouci.dntb.gov.ua]
- 11. Quantification of ceftazidime/avibactam in human plasma and dried blood spots: Implications on stability and sample transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation Strategies for Avibactam Sodium Injection
Abstract
Avibactam sodium is a pivotal non-β-lactam, β-lactamase inhibitor that restores the efficacy of partnered antibiotics against a wide spectrum of multidrug-resistant Gram-negative bacteria.[1][2][3] Its unique, reversible covalent inhibition mechanism marks a significant advancement in combating resistance mediated by Class A, Class C, and some Class D β-lactamases.[1][4] However, as a sterile injectable product, its formulation presents distinct challenges related to stability, compatibility, and manufacturing. This document provides a comprehensive guide for researchers and drug development professionals, outlining robust strategies and detailed protocols for the successful formulation of Avibactam sodium for injection. We will explore pre-formulation characterization, excipient selection, lyophilization cycle development, and critical quality control assays, grounding our recommendations in established scientific principles and regulatory expectations.
Introduction to Avibactam Sodium
Avibactam is a diazabicyclooctane derivative, structurally distinct from traditional β-lactam-based inhibitors.[3][5] It is a potent inhibitor of a broad range of serine β-lactamases, including extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC enzymes.[2][6] Unlike inhibitors such as clavulanic acid, which undergo fragmentation, avibactam's mechanism involves a reversible acylation of the enzyme's active site serine, forming a stable carbamoyl-enzyme complex that slowly hydrolyzes to regenerate the active inhibitor.[3][4][7]
Commercially, avibactam is available in combination with ceftazidime (AVYCAZ®/ZAVICEFTA®) as a powder for reconstitution.[8][9][10] This formulation approach addresses the inherent stability challenges of β-lactams and their inhibitors in aqueous solution, ensuring product quality and efficacy at the point of administration.
Key Physicochemical Properties:
-
Stability: Stable in the solid state under recommended storage conditions but susceptible to degradation in aqueous solutions, particularly from nucleophilic attack or exposure to strong acids/alkalis.[11][12][13]
Pre-Formulation Studies: The Scientific Foundation
A successful formulation is built upon a thorough understanding of the Active Pharmaceutical Ingredient (API). Pre-formulation studies are non-negotiable; they dictate the entire development pathway, from excipient choice to the final manufacturing process.
pH-Stability Profile
Causality: The stability of molecules like Avibactam, which contain hydrolyzable functional groups, is often critically dependent on pH. Identifying the pH of maximum stability is the single most important factor in developing a liquid formulation or determining the target pH for the reconstituted product. Degradation is often accelerated at both low and high pH due to acid-catalyzed and base-catalyzed hydrolysis, respectively.[13]
Protocol 1: pH-Rate Profile Determination
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 3.0 to 8.0, with intervals of 0.5 pH units.
-
Sample Preparation: Accurately weigh and dissolve Avibactam sodium in each buffer to a known concentration (e.g., 1 mg/mL).
-
Incubation: Store aliquots of each solution at a stressed temperature (e.g., 40°C or 50°C) and a control temperature (e.g., 5°C).
-
Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples and immediately quench any further degradation by dilution with a mobile phase and/or refrigeration.
-
Quantification: Analyze the concentration of remaining Avibactam using a validated, stability-indicating HPLC method (see Section 5.1).
-
Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line gives the apparent first-order degradation rate constant (k). Plot log(k) versus pH to generate the pH-rate profile and identify the pH of minimum degradation.
Excipient Compatibility Studies
Causality: Excipients are necessary for function (e.g., bulking agents for lyophilization, buffers for pH control), but they can also interact with the API, leading to degradation. For instance, reducing sugars (like dextrose) can potentially interact with amine functionalities, and certain buffer salts can catalyze specific degradation reactions. Screening for these incompatibilities early prevents costly late-stage failures.
Protocol 2: API-Excipient Compatibility Screening
-
Selection: Choose potential excipients based on the intended dosage form (powder for reconstitution). Common candidates include:
-
Sample Preparation: Prepare intimate physical mixtures of Avibactam sodium with each excipient, typically in a 1:1 or 1:5 ratio (API:Excipient). Include a control sample of pure API.
-
Moisture Addition: Add a small amount of water (e.g., 5-10% w/w) to a subset of samples to simulate the potential for moisture ingress and accelerate solid-state reactions.
-
Stressed Storage: Store all samples under accelerated conditions (e.g., 40°C/75% RH) and control conditions (e.g., 25°C/60% RH) for a defined period (e.g., 2-4 weeks).
-
Analysis: At the end of the study, analyze the samples by HPLC for the appearance of degradation products and loss of API potency. Visual inspection for color change or physical changes is also crucial.
Formulation Development Strategy
For Avibactam sodium, a lyophilized (freeze-dried) powder for reconstitution is the most viable strategy to ensure long-term stability.[14][16] This approach removes water, the primary medium for hydrolytic degradation, thereby preserving the drug's integrity until it is prepared for intravenous infusion.
Core Components of the Formulation
The approved combination product, AVYCAZ®, contains ceftazidime pentahydrate, avibactam sodium, and sodium carbonate (anhydrous) as a pH modifier.[9][17]
| Component | Function | Rationale / Field Insight |
| Avibactam Sodium | Active Pharmaceutical Ingredient (API) | The β-lactamase inhibitor. |
| Partner Antibiotic (e.g., Ceftazidime) | Active Pharmaceutical Ingredient (API) | Protected from degradation by Avibactam. |
| Sodium Carbonate | pH Adjusting Agent / Buffer | Expertise: This is a critical choice. When the powder is reconstituted with water for injection, the sodium carbonate dissolves to create a buffered solution at a target pH optimal for the stability of both Avibactam and its partner β-lactam.[9][10] This prevents a sharp drop in pH that could occur from dissolving the acidic pentahydrate form of ceftazidime. |
| (Optional) Bulking Agent | Lyophilization Aid / Cake Former | Expertise: While not present in the AVYCAZ® formulation, bulking agents like mannitol are often used in lyophilized products to ensure a physically robust and elegant cake structure.[14][15] This prevents vial breakage and ensures rapid, complete dissolution upon reconstitution. The decision to omit it was likely based on the sufficient solid content and properties of the APIs and sodium carbonate themselves. |
Lyophilization Cycle Development
Causality: The goal of lyophilization is to remove water without damaging the drug. A poorly designed cycle can lead to "collapse," where the product melts back during drying, resulting in a poor-quality cake, high residual moisture, and compromised stability. The cycle must be optimized based on the thermal characteristics of the specific formulation.
Protocol 3: Lyophilization Cycle Development
-
Thermal Characterization (Pre-requisite):
-
Perform Differential Scanning Calorimetry (DSC) on the liquid formulation to determine the glass transition temperature of the maximally freeze-concentrated solute (Tg').
-
Use a Freeze-Drying Microscope (FDM) to visually determine the collapse temperature (Tc).
-
Trustworthiness: The primary drying product temperature must be maintained below Tg' and Tc to prevent product collapse. This is a non-negotiable, self-validating control point.
-
-
Freezing Step:
-
Cool the shelves to approximately -40°C to -50°C.
-
Hold for 2-3 hours to ensure complete solidification of the product. The goal is to induce crystallization of water and create a solid matrix.
-
-
Primary Drying (Sublimation):
-
Apply a vacuum, typically between 50-200 mTorr.
-
Increase shelf temperature to a point just below the critical temperature (Tg' or Tc), for example, -25°C.
-
Expertise: This is the longest step. The shelf temperature provides the energy for ice to sublime directly into vapor. The chamber pressure is kept low to facilitate this phase transition. This step removes the bulk of the unbound water.
-
-
Secondary Drying (Desorption):
-
After all ice is gone (indicated by a drop in product temperature and chamber pressure), increase the shelf temperature to a positive value (e.g., 25°C to 40°C).
-
Maintain a low vacuum for several hours.
-
Expertise: This step removes residual, bound water molecules from the product matrix. Achieving low residual moisture (<1-2%) is critical for long-term stability.
-
Reconstitution and In-Use Stability
The formulation work is not complete until the product's stability and compatibility are confirmed after it has been prepared for administration.
The approved product label for AVYCAZ® specifies that the powder should be reconstituted with 10 mL of sterile water for injection (or other compatible solutions like 0.9% Sodium Chloride or 5% Dextrose).[8][18][19] This reconstituted solution must then be immediately diluted into an infusion bag.[20]
Table 1: Reconstitution and Dilution Stability of Ceftazidime-Avibactam
| Storage Condition | Stability Time After Dilution in Infusion Bag | Source |
| Room Temperature (~25°C) | Up to 12 hours | [9][21] |
| Refrigerated (2-8°C) | Up to 24 hours (followed by 12 hours at room temp) | [9][20][21] |
Causality: These time limits are established through rigorous in-use stability studies. The 12-hour room temperature limit ensures that the product remains potent and free of significant degradation products during the time it takes to be administered to a patient. The refrigerated option provides flexibility for hospital pharmacies to prepare infusions in advance.
Key Analytical Protocols (Trustworthiness Pillar)
A formulation is only as good as the methods used to test it. Validated, stability-indicating analytical methods are required by regulatory agencies like the FDA and EMA to ensure product quality.[22][23][24]
Stability-Indicating RP-HPLC Method
Causality: A stability-indicating method is one that can accurately quantify the active ingredient in the presence of its degradation products, excipients, and other potential impurities. This is achieved by developing a method that separates all these components, ensuring that the peak for the API is pure.
Protocol 4: Example RP-UPLC Method for Avibactam & Ceftazidime
This protocol is adapted from published methodologies.[25][26]
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
-
Column: HSS C18, 100 x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase:
-
A: Aqueous Buffer (e.g., Potassium dihydrogen orthophosphate)
-
B: Acetonitrile
-
Isocratic Ratio: 75:25 (A:B)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
System Suitability (Self-Validation):
-
Tailing Factor: The peak for Avibactam should have a tailing factor ≤ 2.0.
-
Theoretical Plates: The column should exhibit > 2000 theoretical plates for the Avibactam peak.
-
Repeatability (%RSD): The relative standard deviation for six replicate injections of a standard solution should be ≤ 2.0%.
-
-
Forced Degradation (Method Validation): To prove the method is stability-indicating, the drug substance must be subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The method must demonstrate that the peaks for these degradants are resolved from the main Avibactam peak.
Conclusion
The formulation of Avibactam sodium injection is a multi-faceted process that hinges on a deep understanding of its physicochemical properties. The selection of a lyophilized powder for reconstitution is a proven strategy to mitigate the inherent aqueous instability of the molecule. Key success factors include precise control of pH in the reconstituted solution using an appropriate buffering agent like sodium carbonate, development of a robust, scientifically-grounded lyophilization cycle, and the use of validated, stability-indicating analytical methods to ensure product quality throughout its lifecycle. By following the principles and protocols outlined in this guide, researchers and developers can navigate the complexities of formulating this critical antibacterial agent, ultimately contributing to the fight against antimicrobial resistance.
References
-
Ehmann, D. E., et al. (2013). Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy. [Link]
-
Brem, J., et al. (2016). The Road to Avibactam: The First Clinically Useful Non-β-Lactam Working Somewhat Like a β-Lactam. Biochemical Society Transactions. [Link]
-
Shirley, M. (2015). The β-Lactams Strike Back: Ceftazidime-Avibactam. Pharmacy and Therapeutics. [Link]
-
Medscape. (2025). What is the role of avibactam (a beta-lactamase inhibitor) in treating bacterial infections?. Medscape. [Link]
-
Lahiri, S. D., et al. (2013). Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy. [Link]
-
Forest Laboratories, LLC. (2015). AVYCAZ (ceftazidime-avibactam) for injection, for intravenous use. Amazon S3. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Avibactam Sodium: Chemical Properties and Synthesis Pathways for Pharmaceutical Applications. PharmaChem. [Link]
-
GlobalRPH. (2017). Dilution Avycaz ® (ceftazidime-Avibactam). GlobalRPH. [Link]
-
Allergan. (n.d.). AVYCAZ (ceftazidime and avibactam) for injection, for intravenous use - Prescribing Information. FDA. [Link]
-
Allergan. (2019). AVYCAZ (ceftazidime and avibactam) for injection, for intravenous use - Prescribing Information. FDA. [Link]
-
Zhou, J., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Journal of Antimicrobial Chemotherapy. [Link]
-
PDR.net. (n.d.). avycaz - Drug Summary. PDR.net. [Link]
-
American Society of Health-System Pharmacists. (n.d.). Ceftazidime–Avibactam Sodium. ASHP Publications. [Link]
-
Pfizer. (n.d.). ZAVICEFTA (ceftazidime-avibactam) Stability after reconstitution and dilution. Pfizer. [Link]
-
Drugs.com. (n.d.). CefTAZidime/Avibactam Monograph for Professionals. Drugs.com. [Link]
-
Medscape. (n.d.). Avycaz (ceftazidime/avibactam) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
-
Al-Azzawi, M. Q., et al. (2024). Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework. JAC-Antimicrobial Resistance. [Link]
-
Zhou, J., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. PubMed. [Link]
-
ECA Academy. (2004). FDA Guidance for Industry: Sterile Drug Products Produced By Aseptic Processing - Current Good Manufacturing Practice. ECA Academy. [Link]
-
Isofield. (2025). Five techniques to maintain sterility: FDA Guidance. Isofield. [Link]
-
European Medicines Agency. (n.d.). Zavicefta, INN-ceftazidime / avibactam. European Medicines Agency. [Link]
-
U.S. Food and Drug Administration. (2020). Sterile Drug Products Produced by Aseptic Processing — Current Good Manufacturing Practice. FDA. [Link]
-
Al-Shdefat, S. M., et al. (2023). Analytical method development and validation of ceftazidime and avibactam by UV visible spectroscopy and RP- HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]
-
World Health Organization. (n.d.). Annex 6 WHO good manufacturing practices for sterile pharmaceutical products. WHO. [Link]
-
NorthEast BioLab. (n.d.). FDA's Guiding Principles: Sterile Drug Products Produced by Aseptic Processing - Current Good Manufacturing Practice(2004). NorthEast BioLab. [Link]
-
Zhou, J., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Monash University. [Link]
-
Wang, C., et al. (2025). Development and Validation of a Headspace Gas Chromatography-Flame Ionization Detection Method for the Simultaneous Determination of 12 Residual Solvents in Avibactam Sodium Active Pharmaceutical Ingredient. ResearchGate. [Link]
-
Zhou, J., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. ResearchGate. [Link]
- Google Patents. (n.d.). CN113105455A - Preparation method of crystal form B avibactam sodium.
-
European Medicines Agency. (n.d.). Zavicefta, INN-ceftazidime/avibactam. European Union. [Link]
-
Reddy, G. V., et al. (2020). Estimation of Ceftazidime and Avibactam in their Bulk and Formulations by a newly Developed and Validated of Stability Indicating RP-UPLC Method. Research Journal of Pharmacy and Technology. [Link]
-
S. Vidyadhara, et al. (2004). Formulation and Evaluation of Lyophilized Antibacterial Agent. International Journal of PharmTech Research. [Link]
-
SlideShare. (n.d.). Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC. SlideShare. [Link]
-
Amanote Research. (n.d.). Degradation of .BETA.-lactamase Inhibitor. Amanote Research. [Link]
-
PharmaCompass. (n.d.). Avibactam API Manufacturers | Suppliers | Drug Master Files (DMF). PharmaCompass. [Link]
-
Patsnap. (2019). A method for preparing amorphous avibactam sodium by spray drying. Patsnap. [Link]
- Google Patents. (n.d.). CN102382123A - Preparation method of tazobactam sodium.
-
S. Vidyadhara, et al. (2025). Formulation and evaluation of lyophilized antibacterial agent. ResearchGate. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. droracle.ai [droracle.ai]
- 3. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. nbinno.com [nbinno.com]
- 6. echemi.com [echemi.com]
- 7. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. labeling.pfizer.com [labeling.pfizer.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. toku-e.com [toku-e.com]
- 13. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
- 15. researchgate.net [researchgate.net]
- 16. CN113105455A - Preparation method of crystal form B avibactam sodium - Google Patents [patents.google.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. globalrph.com [globalrph.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. 802.mnd.gov.tw [802.mnd.gov.tw]
- 21. drugs.com [drugs.com]
- 22. FDA Guidance for Industry: Sterile Drug Products Produced By Aseptic Processing - Current Good Manufacturing Practice, September 2004 - ECA Academy [gmp-compliance.org]
- 23. Sterile Drug Products Produced by Aseptic Processing — Current Good Manufacturing Practice | FDA [fda.gov]
- 24. who.int [who.int]
- 25. rjptonline.org [rjptonline.org]
- 26. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC | PDF [slideshare.net]
Troubleshooting & Optimization
Identification of Avibactam sodium degradation products
To: Laboratory Personnel, QC Analysts, and R&D Scientists From: Technical Support Division – Structural Elucidation Group Subject: Troubleshooting Avibactam Sodium Degradation & Impurity Profiling
Executive Summary
This guide addresses the specific challenges in identifying degradation products of Avibactam Sodium , a diazabicyclooctane (DBO) non-beta-lactam beta-lactamase inhibitor. Unlike traditional beta-lactams, Avibactam’s degradation profile is dominated by the reversibility of its ring-opening mechanism and the lability of its sulfate group. This document provides actionable solutions for chromatographic retention of polar degradants, mass spectrometry (MS) source parameter tuning, and structural assignment of key impurities.
Part 1: Chromatographic Anomalies & Solutions
Q: Why are my Avibactam degradation peaks eluting in the void volume or showing poor resolution on a standard C18 column?
A: Avibactam and its hydrolytic degradants are highly polar (zwitterionic nature). Standard C18 columns often fail to retain them, causing co-elution with matrix salts.
Troubleshooting Protocol:
| Issue | Root Cause | Technical Solution |
| Void Elution | High polarity of the DBO core and sulfate group. | Switch to HILIC or Polar-Embedded C18. Recommendation: Use an Amide-HILIC column with an Ammonium Acetate/Acetonitrile gradient. If RP is mandatory, use a T3-type (high aqueous stability) C18 column with 100% aqueous start. |
| Peak Tailing | Interaction of the secondary amine or sulfate with free silanols. | Buffer Strength & pH. Maintain mobile phase pH between 3.0–5.0. Add 10–20 mM Ammonium Acetate. Note: Avoid phosphate buffers if using MS detection; they suppress ionization. |
| Ghost Peaks | Carryover of metal-complexed species. | Chelation Control. Avibactam can chelate trace metals. Add 5 µM EDTA to the mobile phase or use a bio-inert (PEEK-lined) LC system. |
Part 2: Mass Spectrometry & Structure Elucidation
Q: I see a mass shift of -80 Da in my sample. Is this a real degradant or an artifact?
A: This is the critical "Sulfate Trap." The sulfate group (-OSO3H) on Avibactam is thermally and energetically fragile.
-
Scenario A (In-Source Fragmentation): If the -80 Da peak (Desulfated Avibactam) appears in your standard injection, your ion source parameters are too harsh. The sulfate is falling off inside the mass spectrometer.
-
Fix: Lower the Cone Voltage (or Fragmentor Voltage) and Desolvation Temperature .
-
-
Scenario B (True Degradant): If the peak area increases over time during stress testing (especially acidic stress) while source parameters are gentle, it is a genuine degradation product.
Q: How do I distinguish the major hydrolytic degradant (Impurity B) from the parent?
A: The primary degradation pathway is the hydrolysis of the amide bond in the 5-membered ring.
-
Parent Avibactam:
-
Ring-Open Impurity (Hydrolysis Product):
-
Mechanism: Addition of H2O across the amide bond.
-
Formula: C7H12N3O7S⁻
-
m/z (ESI-): 282.0 (+18 Da shift)
-
Key Characteristic: This species is often reversible under certain pH conditions but becomes permanent if the carboxylic acid moiety undergoes further reaction.
-
Part 3: Forced Degradation Workflow
To validate your method, you must generate these impurities controllably.
Protocol: Targeted Stress Conditions
-
Acid Hydrolysis (Target: Desulfation & Ring Opening)
-
Reagent: 0.1 N HCl.[3]
-
Condition: 60°C for 2–4 hours.
-
Expected Outcome: High yield of Desulfated Avibactam (m/z ~184) and Ring-Open species .
-
-
Base Hydrolysis (Target: Ring Opening)
-
Reagent: 0.1 N NaOH.[3]
-
Condition: Room Temperature for < 1 hour (Reaction is rapid).
-
Expected Outcome: Primary formation of Ring-Open Amide (m/z 282) .
-
Warning: Extended exposure to high base can lead to decarboxylation (loss of CO2, -44 Da).
-
-
Oxidative Stress [4]
-
Reagent: 3% H2O2.
-
Condition: Room Temperature, 24 hours.
-
Expected Outcome: N-oxides are rare due to the steric hindrance of the DBO cage, but look for +16 Da shifts on the secondary amine if detected.
-
Part 4: Visualizing the Degradation Pathways
The following diagram maps the structural relationships between Avibactam and its critical impurities. Use this to guide your MS/MS fragment interpretation.
Figure 1: Mechanistic degradation pathway of Avibactam Sodium showing mass shifts (ESI- mode) for primary impurities.
Part 5: Analytical Method Parameters (Reference)
For reproducible identification, utilize the following baseline parameters.
| Parameter | Specification | Rationale |
| Ionization Mode | ESI Negative (-) | The sulfate group ionizes most efficiently in negative mode. Positive mode is useful only for desulfated species. |
| Column | HSS T3 C18 (1.8 µm) or Amide HILIC | T3 allows 100% aqueous loading for retention; HILIC separates polar degradants. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) | Volatile buffer essential for MS; pH 4.5 stabilizes the sulfate. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 0-5% B (Hold 2 min) -> 30% B | Shallow gradient required to separate the early eluting polar impurities. |
References
-
Ehmann, D. E., et al. (2013). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor." Proceedings of the National Academy of Sciences (PNAS).
-
Lahiri, S. D., et al. (2014). "Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance." Antimicrobial Agents and Chemotherapy.
-
Sillén, H., et al. (2015). "Determination of avibactam and ceftazidime in human plasma samples by LC-MS."[5] Bioanalysis.
-
Zeng, X., et al. (2022). "Rapid, simple, and economical LC-MS/MS method for simultaneous determination of ceftazidime and avibactam in human plasma." Journal of Clinical Pharmacy and Therapeutics.
-
PubChem. "Avibactam Sodium Compound Summary." National Library of Medicine.
Sources
Technical Support Center: Avibactam Sodium Impurity Removal
Topic: Advanced Stereochemical Control & Purification Strategies for Avibactam Sodium
Status: Active | Version: 2.4 | Audience: Process Chemists & CMC Leads
Executive Summary: The Stereochemical Challenge
Avibactam Sodium is a non-
The Primary Adversaries:
-
Enantiomer:
– Originates from poor optical purity of the starting pipecolic acid derivative. -
Diastereomers (Trans-isomers):
and – Typically formed during the urea cyclization step if thermodynamic control is lost.
This guide provides a troubleshooting framework for removing these impurities through Synthesis Control (Upstream) and Crystallization Engineering (Downstream) .
Module 1: Synthesis Phase – Preventing Isomer Formation
FAQ 1.1: Why do I see a spike in the trans-isomer during the urea cyclization?
Diagnosis: The formation of the bicyclic urea ring (from the piperidine precursor) is the stereodefining step. If the reaction temperature is too high or the base addition is too rapid, you risk kinetic trapping of the trans-isomer.
Root Cause Mechanism: The cyclization involves an intramolecular nucleophilic attack. The cis-bridgehead (desired) is thermodynamically favored but requires specific conformational alignment. Rapid kinetics favor the trans-isomer.
Troubleshooting Protocol:
-
Temperature Control: Maintain the cyclization reaction (typically using triphosgene or diphosgene equivalents) strictly between -10°C and 0°C . Do not allow exotherms >5°C.
-
Base Selection: Switch from strong, fast-acting bases to hindered bases (e.g., DIPEA) or strictly controlled addition of triethylamine to modulate the rate of ring closure.
-
Solvent Effect: Ensure the solvent system (often MeCN or DCM) is dry. Water traces can hydrolyze the intermediate carbamoyl chloride, leading to side reactions that complicate the stereochemical outcome.
Module 2: Purification Phase – The "Double-Salt" Strategy
FAQ 2.1: My final crystallization isn't removing the enantiomer. What is the "TBA Switch"?
Insight: Avibactam Sodium is highly water-soluble, making it difficult to purify via standard organic crystallization. The enantiomer often co-crystallizes with the sodium salt.
The Solution: Industrial purification often utilizes an intermediate Tetrabutylammonium (TBA) salt . The TBA cation renders the molecule lipophilic, allowing it to be dissolved in organic solvents (like DCM or EtOAc) where the impurities are less soluble or can be washed away.
Protocol: The TBA-to-Sodium Exchange
-
Formation: Isolate the sulfated intermediate as the TBA salt (not Sodium).
-
Purification: Recrystallize the TBA salt from Isobutyl Methyl Ketone (MIBK) or an Acetone/Water mix.
-
Why? The
-TBA salt crystallizes well here, while the enantiomer and decarboxylated degradants remain in the mother liquor.
-
-
Exchange: Redissolve the purified TBA salt in Ethanol. Add Sodium 2-Ethylhexanoate (SHE) .[2]
-
Precipitation: The Avibactam Sodium will precipitate out (driving force: formation of insoluble inorganic salt in organic media), leaving the TBA residue in solution.
Visual Workflow: The Double-Salt Purification Pathway
Caption: Figure 1. The "Double-Salt" strategy utilizes the solubility difference of the TBA intermediate to remove isomers before final sodium salt formation.
Module 3: Final Crystallization & Polymorph Control
FAQ 3.1: How do I remove residual diastereomers from the final Sodium Salt?
Issue: Even after the salt exchange, trace levels (0.5% - 1.0%) of diastereomers may remain. Target: Anhydrous Form B (Thermodynamically stable).
Optimization Table: Solvent Systems for Final Polish
| Solvent System | Ratio (v/v) | Target Impurity Removal | Pros/Cons |
| Methanol / Water | 90:10 to 95:5 | General organic impurities | Pro: High yield. Con: Poor rejection of highly polar isomers. |
| Ethanol / Water | 85:15 | Trans-isomer rejection | Pro: Best balance for isomer purging. Slower crystal growth excludes impurities. |
| Acetone / Water | 98:2 | Residual solvents | Pro: Fast precipitation. Con: Risk of trapping amorphous material if added too fast. |
Step-by-Step Protocol (Ethanol/Water System):
-
Dissolve crude Avibactam Sodium in minimal Water at 35°C.
-
Add Ethanol slowly until turbidity is just observed (Cloud Point).
-
Critical Step: Hold at cloud point for 1 hour to allow seed formation of the stable polymorph.
-
Add remaining Ethanol over 4-6 hours.
-
Cool to 0°C slowly (5°C/hour). Rapid cooling traps the trans-isomer in the lattice.
Module 4: Analytical Troubleshooting
FAQ 4.1: My HPLC peaks for the enantiomer and active ingredient are overlapping.
Diagnosis: Avibactam is extremely polar (zwitterionic character). Standard C18 columns often fail to retain it sufficiently to resolve the slight stereochemical differences.
Solution: Ion-Pair Chromatography You must use an ion-pairing agent to increase retention and stereoselectivity.
Recommended Method Parameters:
-
Column: C18 (e.g., Waters XBridge or Inertsil ODS), 5µm.
-
Mobile Phase A: 20mM Phosphate Buffer (pH 6.0 - 6.5) + 5mM Tetrabutylammonium Hydrogen Sulfate (TBAHS) .
-
Mobile Phase B: Acetonitrile.
-
Mode: Isocratic or Shallow Gradient.
-
Mechanism: The TBAHS pairs with the sulfate group on Avibactam, creating a neutral hydrophobic complex that interacts effectively with the C18 stationary phase, allowing resolution of the isomers based on their spatial fit.
References
-
Golden, M. D., et al. (2017). "A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation." Organic Process Research & Development.
-
Novexel SA. (2011). "Process for the preparation of crystalline form of Avibactam Sodium." World Intellectual Property Organization, WO2011042560.
-
Zhejiang Medicine Co. (2018). "Synthesis method of Avibactam Sodium." China National Intellectual Property Administration, CN108239089B.
-
University of Regensburg. (2025).[3] "Simultaneous determination of ceftazidime and avibactam in patients by isocratic ion-pair liquid chromatography." Journal of Chromatography Open.
Sources
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
Answering the user's request.## Avibactam Sodium API: Technical Support Center for Residual Solvent Control
Welcome to the technical support center for controlling residual solvents in Avibactam sodium Active Pharmaceutical Ingredient (API). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the identification, quantification, and mitigation of residual solvents. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating system for your quality control processes.
This section addresses the fundamental questions researchers frequently encounter regarding residual solvents in pharmaceutical manufacturing.
Q1: What are residual solvents and why are they a critical quality attribute for Avibactam sodium?
Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance or in the preparation of a drug product.[1][2] In the context of Avibactam sodium, they are not completely removed by practical manufacturing techniques.[3] Their control is critical for several reasons:
-
Patient Safety: Many solvents are toxic and can pose significant health risks to patients, even at trace levels.[4] Regulatory bodies establish strict limits based on toxicological data to ensure patient safety.[5][6]
-
Product Quality & Stability: The presence of residual solvents can impact the physicochemical properties of the Avibactam sodium API. They can affect crystallinity, dissolution rate, stability, and even the appearance of the final product.[5]
-
Efficacy: By altering the API's physical properties, residual solvents can influence its bioavailability and, consequently, its therapeutic effectiveness.[5]
Q2: Which regulatory guidelines govern the control of residual solvents?
The primary international guideline is the ICH Q3C (R8) Impurities: Guideline for Residual Solvents .[2] This guideline, adopted by major regulatory agencies like the FDA and EMA, provides a framework for setting acceptable limits for residual solvents in pharmaceuticals.[7][8] The United States Pharmacopeia (USP) General Chapter <467> is closely harmonized with the ICH Q3C guidelines and is the standard method used worldwide for quality control.[9][10][11]
Q3: How are solvents classified according to ICH Q3C?
The ICH Q3C guideline categorizes residual solvents into three classes based on their risk to human health:[1][2][9]
| Solvent Class | Description & Risk to Human Health | Examples | General Control Strategy |
| Class 1 | Solvents to be avoided. They are known or strongly suspected human carcinogens and environmental hazards.[2][9] | Benzene, Carbon tetrachloride, 1,2-Dichloroethane | Use of these solvents should be avoided. If their use is unavoidable to produce a drug with a significant therapeutic advantage, then their levels must be strictly limited and justified.[12] |
| Class 2 | Solvents to be limited. They are non-genotoxic animal carcinogens or are suspected of other significant but reversible toxicities.[2][13] | Acetonitrile, Dichloromethane, Toluene, Methanol | These solvents should be limited in drug products. Limits are calculated based on the Permitted Daily Exposure (PDE) in mg/day.[13] |
| Class 3 | Solvents with low toxic potential. No health-based exposure limit is needed at levels normally accepted in good manufacturing practices. | Acetone, Ethanol, Isopropyl Alcohol, Ethyl Acetate | These solvents have a PDE of 50 mg or more per day. A general limit of 5000 ppm (0.5%) is acceptable without justification.[13][14] If higher levels are present, they must be justified. |
Part 2: Avibactam Sodium - Specific Challenges & Solutions
This section focuses on the practical application of residual solvent control specifically for Avibactam sodium API.
Q4: What are the potential residual solvents in Avibactam sodium and their limits?
The potential residual solvents are directly linked to the synthetic route employed. A review of various patented synthesis methods reveals a common set of solvents used in reaction, purification, and crystallization steps.[15][16][17][18] A recent study developed a validated method for the simultaneous determination of 12 potential residual solvents in Avibactam sodium API.[19]
Below is a summary of these potential solvents and their corresponding ICH Q3C limits.
| Solvent Name | ICH Class | Concentration Limit (ppm) | Permitted Daily Exposure (PDE) (mg/day) | Potential Role in Synthesis |
| Toluene | 2 | 890 | 8.9 | Reaction solvent.[16] |
| Dichloromethane (DCM) | 2 | 600 | 6.0 | Extraction and reaction solvent.[17][18][19] |
| Acetonitrile (ACN) | 2 | 410 | 4.1 | Reaction and crystallization solvent.[16][19] |
| Methanol (MET) | 2 | 3000 | 30.0 | Reaction, crystallization, and cleaning solvent.[16][19][20] |
| Tetrahydrofuran (THF) | 2 | 720 | 7.2 | Reaction solvent.[16][19] |
| Methyl tert-butyl ether (MTBE) | 2 | 5000 | 50.0 | Extraction and crystallization solvent.[19][20] |
| Ethanol (ET) | 3 | 5000 | 50.0 | Reaction, crystallization, and cleaning solvent.[15][16][17][19][21] |
| Acetone (ACE) | 3 | 5000 | 50.0 | Reaction and crystallization solvent.[16][19][20] |
| Isopropanol (IPA) | 3 | 5000 | 50.0 | Reaction and crystallization solvent.[16][19][20][21] |
| Ethyl Acetate (EA) | 3 | 5000 | 50.0 | Extraction and crystallization solvent.[16][19][20] |
| tert-Butanol (tBA) | 2 | 3500 | 35.0 | Reaction solvent.[19][22] |
| Butyl Acetate (BuOAc) | 3 | 5000 | 50.0 | Extraction solvent.[19] |
Note: The limits are based on the ICH Q3C (R8) guidelines.[2][7] It is imperative to consult the latest version of the guidelines for the most current information.
Q5: How can I develop a reliable analytical method for these solvents in Avibactam sodium?
The industry-standard and regulatory-accepted method for residual solvent testing is Static Headspace Gas Chromatography (HS-GC) , typically with a Flame Ionization Detector (FID).[3][5][23][24] This technique is preferred because it is robust, sensitive, and minimizes matrix effects by only introducing the volatile analytes into the GC system, leaving the non-volatile API in the sample vial.[25]
Below is a workflow diagram illustrating the HS-GC analytical process.
Caption: Workflow for Residual Solvent Analysis by HS-GC-FID.
Experimental Protocol: HS-GC-FID Method for Residual Solvents in Avibactam Sodium
This protocol is based on established and validated methodologies for Avibactam sodium.[19]
1. Instrumentation:
-
Gas Chromatograph with FID and a Headspace Autosampler.
-
Capillary Column: DB-624 (or equivalent USP G43 phase), 30 m x 0.32 mm ID, 1.8 µm film thickness.[9][26]
2. Reagents and Materials:
-
Diluent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), headspace grade.
-
Reference Standards: Certified standards for all potential solvents.
-
Avibactam sodium API sample.
-
Headspace Vials: 20 mL with PTFE/silicone septa.
3. Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen, constant flow at ~2.0 mL/min.
-
Injector Temperature: 220 °C.
-
Split Ratio: 5:1.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp 1: 10 °C/min to 180 °C.
-
Hold: 5 minutes.
-
-
Detector Temperature (FID): 250 °C.
4. Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 minutes.
-
Injection Volume: 1.0 mL of headspace vapor.
5. Standard Preparation:
-
Prepare a stock standard solution containing all target solvents in the diluent.
-
Create a series of calibration standards by diluting the stock solution to cover a range from below the limit of quantification (LOQ) to above the specified limit for each solvent.
6. Sample Preparation:
-
Accurately weigh approximately 100 mg of Avibactam sodium API into a 20 mL headspace vial.
-
Add 5.0 mL of diluent.
-
Seal the vial immediately and vortex to dissolve.
7. Analysis and Calculation:
-
Run the standard solutions to establish a calibration curve for each solvent.
-
Analyze the sample preparations.
-
Identify solvents based on retention time and quantify using the calibration curve. The concentration (ppm) is calculated by the chromatography data system.
Part 3: Troubleshooting Guide
Even with a robust method, issues can arise. This section provides a logical approach to troubleshooting common problems in the HS-GC analysis of residual solvents.
Sources
- 1. database.ich.org [database.ich.org]
- 2. database.ich.org [database.ich.org]
- 3. paulrpalmer.com [paulrpalmer.com]
- 4. Understanding the Impact of Residual Solvents in Pharmaceutical Products and Their Safety Implications [tengerchemical.com]
- 5. veeprho.com [veeprho.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH guideline Q3C (R8) on impurities: guideline for residual solvents | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 9. agilent.com [agilent.com]
- 10. labsolution.pl [labsolution.pl]
- 11. sepscience.com [sepscience.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. agilent.com [agilent.com]
- 14. uspnf.com [uspnf.com]
- 15. Avibactam sodium synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN108239089B - Method for synthesizing avibactam sodium - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. CN111116587A - Preparation method of avibactam intermediate compound - Google Patents [patents.google.com]
- 21. CN115124529A - Preparation method of avibactam sodium - Google Patents [patents.google.com]
- 22. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 23. youtube.com [youtube.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. almacgroup.com [almacgroup.com]
- 26. rroij.com [rroij.com]
Validation & Comparative
A Comparative Guide to Avibactam and Tazobactam: Inhibition Spectrum and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antimicrobial resistance, the strategic use of β-lactamase inhibitors is paramount to preserving the efficacy of our β-lactam antibiotic arsenal. This guide provides a detailed comparative analysis of two key β-lactamase inhibitors: the established tazobactam and the novel avibactam. We will delve into their distinct inhibition spectra, elucidate their mechanisms of action, and provide a framework for their comparative evaluation in a research setting.
Introduction: Two Guardians Against β-Lactamase-Mediated Resistance
Avibactam, a non-β-lactam β-lactamase inhibitor, represents a significant advancement in combating a wide array of β-lactamases.[1][2] It is a diazabicyclooctane derivative that employs a unique, reversible covalent inhibition mechanism.[1][3] In contrast, tazobactam is a traditional β-lactamase inhibitor, a penicillanic acid sulfone, that acts as a "suicide inhibitor" through irreversible acylation of the β-lactamase enzyme.[4][5] These fundamental mechanistic differences translate into distinct spectra of activity.
At a Glance: Key Differences in Inhibition Spectrum
| Feature | Avibactam | Tazobactam |
| Chemical Class | Diazabicyclooctane (non-β-lactam) | Penicillanic acid sulfone (β-lactam core) |
| Mechanism of Action | Reversible covalent inhibition | Irreversible covalent inhibition ("suicide inhibitor") |
| Ambler Class A Inhibition | Yes (including ESBLs and KPC) | Yes (primarily ESBLs) |
| Ambler Class B Inhibition | No (Metallo-β-lactamases) | No |
| Ambler Class C Inhibition | Yes (AmpC) | Limited/Variable |
| Ambler Class D Inhibition | Some (e.g., OXA-48) | No |
In-Depth Comparison of Inhibition Spectra
Avibactam demonstrates a significantly broader spectrum of activity against clinically important β-lactamases compared to tazobactam.[2]
Ambler Class A β-Lactamases
Both avibactam and tazobactam are effective against many Class A enzymes, including the prevalent TEM and SHV variants and Extended-Spectrum β-Lactamases (ESBLs).[2][6] However, a critical distinction lies in their activity against Klebsiella pneumoniae carbapenemases (KPCs). Avibactam is a potent inhibitor of KPC enzymes, a major mechanism of carbapenem resistance in Enterobacterales, whereas tazobactam is not.[2][7]
Ambler Class C β-Lactamases
Avibactam exhibits robust inhibitory activity against Ambler Class C β-lactamases, commonly known as AmpC enzymes.[8] These enzymes, which can be chromosomally or plasmid-encoded, are a significant cause of resistance to many cephalosporins. Tazobactam's activity against AmpC enzymes is generally considered weak and unreliable.[9]
Ambler Class D β-Lactamases
Avibactam has demonstrated inhibitory activity against certain Ambler Class D β-lactamases, most notably the OXA-48-like carbapenemases.[1] This further broadens its utility against carbapenem-resistant Enterobacterales. Tazobactam is not effective against Class D enzymes.
Ambler Class B β-Lactamases
Neither avibactam nor tazobactam are effective against Ambler Class B metallo-β-lactamases (MBLs), such as NDM, VIM, and IMP.[2] This represents a significant gap in the activity of serine-β-lactamase inhibitors.
Quantitative Comparison: In Vitro Susceptibility Data
The following table summarizes the comparative in vitro activity of ceftazidime-avibactam and piperacillin-tazobactam against key Gram-negative pathogens. The data is presented as MIC₅₀/₉₀ (μg/mL), representing the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Organism (Resistance Mechanism) | Ceftazidime-Avibactam (MIC₅₀/₉₀) | Piperacillin-Tazobactam (MIC₅₀/₉₀) | Reference(s) |
| Escherichia coli (ESBL-producing) | 0.19/0.38 | Moderately active (41% resistance reported in one study) | [10][11] |
| Klebsiella pneumoniae (ESBL-producing) | 0.5/2 | Moderately active | [10] |
| Klebsiella pneumoniae (Carbapenem-resistant, KPC-producing) | 2/4 | Not active | [12] |
| Pseudomonas aeruginosa | 1.5/6 | 0.75/3 | [12] |
| Enterobacterales (OXA-48-producing) | Highly active (100% susceptibility in a study) | Not active | [13] |
| Enterobacterales (AmpC-overproducing) | Highly active (96.1% susceptibility) | Poorly active (24.7% susceptibility) | [14] |
Mechanistic Deep Dive: A Tale of Two Inhibition Strategies
The differing inhibition spectra of avibactam and tazobactam are a direct consequence of their distinct molecular mechanisms of action.
Avibactam: Reversible Covalent Inhibition
Avibactam's novel mechanism involves a two-step process. Initially, it forms a non-covalent complex with the β-lactamase. Subsequently, the serine residue in the active site of the enzyme attacks the carbonyl group of avibactam's urea moiety, leading to the opening of the diazabicyclooctane ring and the formation of a stable, covalent acyl-enzyme intermediate.[3] Crucially, this reaction is reversible, allowing avibactam to be released intact and inhibit other β-lactamase molecules.[1][3]
Caption: Avibactam's reversible covalent inhibition mechanism.
Tazobactam: Irreversible "Suicide" Inhibition
Tazobactam, like other traditional β-lactamase inhibitors, acts as a "suicide" substrate.[4] The β-lactamase enzyme recognizes tazobactam as a substrate and initiates hydrolysis. This process leads to the formation of a transient acyl-enzyme intermediate which then undergoes a series of chemical rearrangements to form a stable, irreversibly inactivated complex.[4] This effectively removes the enzyme from the pool available to hydrolyze the partner β-lactam antibiotic.
Caption: Tazobactam's irreversible "suicide" inhibition mechanism.
Experimental Protocol: Comparative Evaluation of Inhibitor Potency via Minimum Inhibitory Concentration (MIC) Determination
To empirically compare the efficacy of avibactam and tazobactam in a laboratory setting, a standardized broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is the gold standard. This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism as detected by the unaided eye. For β-lactamase inhibitor combinations, the concentration of the inhibitor is typically kept constant while the concentration of the β-lactam antibiotic is varied.
Materials
-
Bacterial Strains: Well-characterized clinical isolates or reference strains with known β-lactamase production (e.g., ATCC strains producing specific ESBLs, KPCs, or AmpC).
-
Antimicrobial Agents:
-
Ceftazidime analytical standard
-
Avibactam sodium analytical standard
-
Piperacillin sodium analytical standard
-
Tazobactam sodium analytical standard
-
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment:
-
Sterile 96-well microtiter plates
-
Multichannel pipettes
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Step-by-Step Methodology
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh and dissolve the analytical standards in the appropriate solvent to create high-concentration stock solutions (e.g., 1280 µg/mL). Sterilize by filtration.
-
Causality: High-concentration stock solutions are necessary for accurate serial dilutions. Sterilization prevents contamination of the assay.
-
-
Preparation of Antimicrobial Working Solutions:
-
For the β-lactam/inhibitor combinations, prepare working solutions of the β-lactam (e.g., ceftazidime or piperacillin) in CAMHB.
-
Prepare a separate working solution of the inhibitor (avibactam or tazobactam) at a fixed concentration (e.g., 8 µg/mL for a final concentration of 4 µg/mL in the wells).
-
Causality: Using a fixed concentration of the inhibitor allows for the determination of the β-lactam's MIC in the presence of consistent β-lactamase inhibition.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Causality: A standardized inoculum is critical for the reproducibility of MIC results.
-
-
Plate Inoculation and Incubation:
-
Using a multichannel pipette, add 50 µL of the appropriate antimicrobial working solution to the wells of the 96-well plate, performing serial twofold dilutions across the plate.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Causality: Incubation allows for bacterial growth in the absence of effective antimicrobial concentrations.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.
-
Compare the MIC of the β-lactam alone to the MIC of the β-lactam in combination with the inhibitor. A significant reduction in the MIC in the presence of the inhibitor indicates its effectiveness.
-
Caption: Experimental workflow for MIC determination.
Conclusion: Choosing the Right Tool for the Job
Avibactam and tazobactam are both valuable tools in the fight against β-lactamase-mediated resistance. However, their distinct chemical structures and mechanisms of action result in significantly different inhibition spectra. Tazobactam remains a useful inhibitor for many common Class A β-lactamases. Avibactam, with its broader spectrum encompassing Class A carbapenemases (KPC), Class C (AmpC), and some Class D (OXA-48) enzymes, represents a critical advancement for treating infections caused by multidrug-resistant Gram-negative bacteria. The choice between these inhibitors in a clinical or research setting should be guided by a thorough understanding of their respective strengths and weaknesses, as well as the local epidemiology of β-lactamase-producing organisms.
References
-
Ehmann, D. E., Jahic, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2012). Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences of the United States of America, 109(29), 11663–11668. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST, Version 13.1. [Link]
-
Goldstein, E. J. C., Citron, D. M., Tyrrell, K. L., & Merriam, C. V. (2018). Comparative “real world” in vitro activity of two new antimicrobials (ceftolozane-tazobactam and ceftazidime-avibactam) against ceftazidime non-susceptible Pseudomonas aeruginosa and resistant Enterobacteriaceae from california long term acute care hospitals. Open Access Text, 2(1), 1-6. [Link]
-
Lahiri, S. D., Alm, R. A., & Bonomo, R. A. (2014). New β-Lactamase Inhibitors: a Therapeutic Renaissance in an MDR World. Antimicrobial Agents and Chemotherapy, 58(7), 3592-3601. [Link]
-
Papp-Wallace, K. M. (2019). The β-Lactams Strike Back: Ceftazidime-Avibactam. The Journal of the Pediatric Infectious Diseases Society, 8(4), 330–339. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Tazobactam Sodium? Synapse. [Link]
-
Wikipedia. (2023, November 28). Tazobactam. [Link]
-
ResearchGate. (n.d.). Kinetic parameters for β-lactamase inhibition by avibactam. [Link]
-
Ehmann, D. E., Jahić, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., ... & Fisher, S. L. (2013). Kinetics of avibactam inhibition against class A, C, and D β-lactamases. Journal of Biological Chemistry, 288(39), 27960-27971. [Link]
-
Shapiro, A. B. (2016). Beyond Piperacillin-Tazobactam: Cefepime and AAI101 as a Potent β-Lactam−β-Lactamase Inhibitor Combination. Antimicrobial Agents and Chemotherapy, 60(9), 5347-5357. [Link]
-
Al-Tamimi, M., Al-Humoud, H., Al-Mulla, A., Al-Hasawi, F., Al-Abdely, H., & Al-Assiri, M. (2021). Evaluation of in Vitro Activity of Ceftazidime/Avibactam and Ceftolozane/Tazobactam against ESBL-producing Enterobacterales Isolated from Intensive Care Units from Qatar. Sultan Qaboos University Medical Journal, 21(4), e609–e616. [Link]
-
Sparmed. (n.d.). Piperacillin/Tazobactam: Mechanism of Action, Adverse Effects and Dosage. [Link]
-
Karaca, Y., & Söy, M. (2019). In Vitro Activities of Ceftazidime-Avibactam and Comparator Antimicrobial Agents Tested against ESBL Producing Urinary E. coli Isolates. Journal of Microbiology and Infectious Diseases, 9(2), 112-115. [Link]
-
Ko, K. S., & Stone, G. G. (2020). In vitro activity of ceftazidime–avibactam and comparators against Gram-negative bacterial isolates collected in the Asia-Pacific region from 2012 to 2015: data from the INFORM global surveillance programme. Annals of Clinical Microbiology and Antimicrobials, 19(1), 14. [Link]
-
StatPearls. (2026, February 2). Pharmacology of Tazobactam. [Link]
-
Zhanel, G. G., Lawson, C. D., Adam, H., Schweizer, F., Zelenitsky, S., Lagacé-Wiens, P. R., ... & Karlowsky, J. A. (2013). Ceftazidime/Avibactam and Ceftolozane/Tazobactam: Second-generation β-Lactam/β-Lactamase Inhibitor Combinations. Clinical Infectious Diseases, 56(9), 1298–1306. [Link]
-
Dr.Oracle. (2025, March 13). What is the difference between Tazobactam (TZB) and Avibactam (AVI)?[Link]
-
Goldstein, E. J. C., Citron, D. M., Tyrrell, K. L., & Merriam, C. V. (2018). Comparative “real world” in vitro activity of two new antimicrobials (ceftolozane-tazobactam and ceftazidime-avibactam) against ceftazidime non-susceptible Pseudomonas aeruginosa and resistant Enterobacteriaceae from california long term acute care hospitals. OA Text, 4(1), 1-6. [Link]
-
Tan, S. H., et al. (2023). In Vitro Susceptibility to Ceftazidime-Avibactam and Comparator Antimicrobial Agents of Carbapenem-Resistant Enterobacterales Isolates from a Large Tertiary Hospital in Singapore. Antibiotics, 12(9), 1362. [Link]
-
Brink, A. J., et al. (2022). Best practices: Appropriate use of the new β-lactam/β-lactamase inhibitor combinations, ceftazidime-avibactam and ceftolozane-tazobactam in South Africa. Southern African Journal of Infectious Diseases, 37(1), 361. [Link]
-
Barnes, M. D., et al. (2015). Variants of β-lactamase KPC-2 that are resistant to inhibition by avibactam. Antimicrobial Agents and Chemotherapy, 59(7), 3704-3712. [Link]
-
Levasseur, P., et al. (2012). The β-Lactams Strike Back: Ceftazidime-Avibactam. Annals of Pharmacotherapy, 46(12), 1641-1650. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. droracle.ai [droracle.ai]
- 3. pnas.org [pnas.org]
- 4. What is the mechanism of Tazobactam Sodium? [synapse.patsnap.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Tazobactam - Wikipedia [en.wikipedia.org]
- 7. Variants of β-lactamase KPC-2 that are resistant to inhibition by avibactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Best practices: Appropriate use of the new β-lactam/β-lactamase inhibitor combinations, ceftazidime-avibactam and ceftolozane-tazobactam in South Africa | Brink | Southern African Journal of Infectious Diseases [sajid.co.za]
- 10. Evaluation of in Vitro Activity of Ceftazidime/Avibactam and Ceftolozane/Tazobactam against ESBL-producing Enterobacterales Isolated from Intensive Care Units from Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. oatext.com [oatext.com]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
Technical Guide: CLSI vs. EUCAST Breakpoints for Ceftazidime-Avibactam
Executive Summary
Ceftazidime-Avibactam (CZA) represents a critical evolution in β-lactam/β-lactamase inhibitor (BL/BLI) therapy, specifically targeting carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa.[1]
For researchers and drug developers, the divergence between CLSI (Clinical and Laboratory Standards Institute) and EUCAST (European Committee on Antimicrobial Susceptibility Testing) is not merely administrative—it is methodological. The most significant technical risk lies in Disk Diffusion (DD) testing:
CRITICAL WARNING: These disks are not interchangeable . Applying EUCAST breakpoints to a CLSI disk (or vice versa) will result in catastrophic interpretive errors (Very Major Errors/False Susceptibility).
Part 1: The Mechanistic Divergence
To interpret breakpoints correctly, one must understand the "Why" behind the standards.
The Pharmacodynamic Anchor
Both organizations agree on the reference method (Broth Microdilution) and the Pharmacokinetic/Pharmacodynamic (PK/PD) driver:
-
Avibactam Role: It restores Ceftazidime susceptibility by inhibiting Ambler Class A (e.g., KPC), Class C (AmpC), and some Class D (OXA-48) enzymes. It does not inhibit Class B Metallo-β-lactamases (MBLs).[1][4]
-
Testing Condition: In vitro susceptibility testing uses a fixed concentration of Avibactam (4 µg/mL), not a fixed ratio.[5]
The Philosophy of Breakpoints
-
CLSI (Clinical Outcome Driven): Breakpoints are often harmonized with FDA clearance data, heavily weighted by clinical cure rates in pivotal trials (e.g., RECAPTURE, REPRISE). The 30/20 µg disk was selected to maximize zone diameter separation for the specific isolates seen in US-based trials.
-
EUCAST (PK/PD Driven): Breakpoints are strictly defined by the dosing regimen (2g/0.5g q8h IV). If the wild-type distribution of an organism exceeds the PK/PD cutoff, EUCAST is more likely to classify it as Resistant or define an Area of Technical Uncertainty (ATU). The 10/4 µg disk was chosen because lower content often provides better discrimination for lower MIC values, preventing "false susceptibility" in strains with low-level resistance mechanisms.
Part 2: Quantitative Comparison (The Data)
MIC Breakpoints (Broth Microdilution)
Reference Method: ISO 20776-1 / CLSI M07
| Organism Group | CLSI (M100) Susceptible (S) | CLSI (M100) Resistant (R) | EUCAST (v14.0) Susceptible (S) | EUCAST (v14.0) Resistant (R) | Technical Note |
| Enterobacterales | ≤ 8/4 µg/mL | ≥ 16/4 µg/mL | ≤ 8 mg/L | > 8 mg/L | EUCAST implies fixed 4 mg/L Avibactam.[6] |
| P. aeruginosa | ≤ 8/4 µg/mL | ≥ 16/4 µg/mL | ≤ 8 mg/L | > 8 mg/L | Breakpoints are harmonized at the MIC level. |
Disk Diffusion Breakpoints (The Danger Zone)
Note the massive difference in disk mass.
| Parameter | CLSI Standard | EUCAST Standard |
| Disk Content | 30 µg Ceftazidime / 20 µg Avibactam | 10 µg Ceftazidime / 4 µg Avibactam |
| Enterobacterales (S) | Zone ≥ 21 mm | Zone ≥ 13 mm |
| Enterobacterales (R) | Zone ≤ 20 mm | Zone < 13 mm |
| P. aeruginosa (S) | Zone ≥ 21 mm | Zone ≥ 17 mm |
| P. aeruginosa (R) | Zone ≤ 20 mm | Zone < 17 mm |
*EUCAST often employs an ATU (Area of Technical Uncertainty) for P. aeruginosa zones between 16-17mm, requiring MIC confirmation.[7]
Part 3: Visualizing the Workflow & Mechanism
Laboratory Decision Matrix
This diagram illustrates the critical decision pathway to avoid methodological mismatch.
Figure 1: Decision matrix for Ceftazidime-Avibactam testing. Dashed red line indicates the critical error of mixing disk masses with discordant breakpoints.
Part 4: Experimental Protocol (Broth Microdilution)
To generate authoritative data for publication or regulatory submission, you must use Broth Microdilution (BMD) . Gradient strips (Etest/MTS) are acceptable for clinical estimation but are not the "Gold Standard" for defining breakpoints.
Reagents Preparation
-
Ceftazidime Powder: Potency corrected. Dissolve in phosphate buffer (pH 6.0) or minimal DMSO if required by manufacturer.
-
Avibactam Powder: Potency corrected. Dissolve in water.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
The "Fixed Concentration" Setup
Many researchers erroneously dilute Avibactam in a 2:1 or 4:1 ratio. This is incorrect.
-
Step 1: Prepare Ceftazidime doubling dilutions (e.g., 0.125 to 128 µg/mL) across the 96-well plate (Columns 1-11).
-
Step 2: Prepare a stock of Avibactam at 8 µg/mL (2x final concentration).
-
Step 3: Add 50 µL of the 2x Avibactam stock to EVERY well containing Ceftazidime.
-
Step 4: Add 50 µL of standardized bacterial inoculum (5 x 10^5 CFU/mL final).
-
Final Result:
-
Ceftazidime: Variable (0.06 - 64 µg/mL).
-
Avibactam: Fixed at 4 µg/mL in all wells.[8]
-
Quality Control (QC)
You must run these strains to validate the assay. If QC fails, patient/experimental results are invalid.
| QC Strain | Expected MIC (CLSI/EUCAST) |
| K. pneumoniae ATCC 700603 | 0.5/4 – 2/4 µg/mL |
| P. aeruginosa ATCC 27853 | 1/4 – 4/4 µg/mL |
| E. coli ATCC 35218 | 0.06/4 – 0.25/4 µg/mL |
Part 5: Interpretation & Troubleshooting
Discordance (High MIC / Resistant Phenotype)
If you observe resistance (MIC > 8/4), consider the following mechanisms:
-
Metallo-β-lactamase (MBL):
-
Marker: Resistance to CZA but susceptibility to Aztreonam (often).
-
Confirmation: Positive EDTA synergy test.
-
-
KPC Omega-Loop Mutation (e.g., D179Y):
-
Mechanism:[1][9][10][11][12] Mutation in blaKPC gene increases affinity for Ceftazidime (trapping it) and prevents Avibactam binding.
-
Marker:Restored susceptibility to Meropenem (paradoxical effect) but High Level Resistance to CZA.
-
Relevance: This is a specific resistance mechanism induced by CZA exposure.
-
The "Jump" Phenomenon (Skipped Wells)
In BMD, if you see growth at 1 µg/mL, no growth at 2 and 4, and growth again at 8 µg/mL:
-
Cause: Likely technical error (pipetting) or heteroresistance.
-
Action: Repeat the test. Do not report.
References
-
Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition. (2024).[5][12]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters.[13] Version 14.0. (2024).[12]
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[11][14] (2018).[3][8]
-
Sader, H. S., et al. "Assessment of ceftazidime-avibactam CLSI 30/20 µg and EUCAST 10/4 µg disk content versus reference agar dilution/broth microdilution." Antimicrobianos.[8][14]
-
Shields, R. K., et al. "Emergence of Ceftazidime-Avibactam Resistance Due to Plasmid-Borne blaKPC-3 Mutations during Treatment of Carbapenem-Resistant Klebsiella pneumoniae Infections."[10][15] Antimicrobial Agents and Chemotherapy. (2017).[13]
Sources
- 1. contagionlive.com [contagionlive.com]
- 2. researchgate.net [researchgate.net]
- 3. antimicrobianos.com.ar [antimicrobianos.com.ar]
- 4. Molecular Mechanisms of Resistance to Ceftazidime/Avibactam in Clinical Isolates of Enterobacterales and Pseudomonas aeruginosa in Latin American Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmilabs.com [jmilabs.com]
- 6. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Evolution of ceftazidime-avibactam resistance driven by variation in bla KPC-2 to bla KPC-190 during treatment of ST11-K64 hypervirulent Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro Optimization of Ceftazidime/Avibactam for KPC-Producing Klebsiella pneumoniae [frontiersin.org]
- 11. nih.org.pk [nih.org.pk]
- 12. mdpi.com [mdpi.com]
- 13. clsi.org [clsi.org]
- 14. Key Insights: Imipenem-Relebactam and Aztreonam-Avibactam | CLSI [clsi.org]
- 15. Ceftazidime-Avibactam (C/A) Resistant, Meropenem Sensitive KPC-Producing Klebsiella pneumoniae in ICU Setting: We Are What We Are Treated with? [mdpi.com]
A Comparative Guide to the In Vivo Efficacy of Avibactam Sodium in Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel β-Lactamase Inhibitors
The escalating crisis of antimicrobial resistance, particularly among Gram-negative bacteria, has severely compromised the efficacy of our β-lactam antibiotic arsenal. The production of β-lactamases, enzymes that hydrolyze the β-lactam ring, is a primary mechanism of resistance. Avibactam, a non-β-lactam β-lactamase inhibitor, represents a significant advancement in overcoming this challenge. It restores the activity of partner β-lactams, such as ceftazidime, against a broad spectrum of pathogens harboring Ambler class A, C, and some D β-lactamases. This guide will delve into the preclinical evidence from murine models that underpins the clinical utility of avibactam.
Mechanism of Action: Avibactam's Molecular Strategy
Avibactam's efficacy stems from its unique covalent, but reversible, mechanism of inhibition. This contrasts with the often irreversible, suicidal inhibition of older β-lactamase inhibitors like clavulanic acid and tazobactam. This distinct mechanism allows avibactam to effectively inhibit a wider range of β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs) and AmpC enzymes, which are often refractory to other inhibitors.
Caption: Avibactam's protective mechanism for β-lactam antibiotics.
In Vivo Efficacy of Ceftazidime-Avibactam in Murine Infection Models
The neutropenic murine thigh and lung infection models are the cornerstones of preclinical antibiotic evaluation. These models allow for the determination of key pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with efficacy.
Thigh Infection Model
The murine thigh infection model is instrumental in assessing the efficacy of antimicrobial agents in a localized, deep-seated infection. Studies have consistently demonstrated that the addition of avibactam significantly enhances the bactericidal activity of ceftazidime against ceftazidime-resistant strains of Pseudomonas aeruginosa and KPC-producing Klebsiella pneumoniae.[1][2] For instance, in a neutropenic mouse thigh infection model with a KPC-2-carrying K. pneumoniae, a single high dose of ceftazidime alone had minimal effect on bacterial growth.[1] In stark contrast, the co-administration of avibactam in a 4:1 ratio with ceftazidime resulted in a bactericidal effect, dramatically reducing bacterial counts.[1]
The pharmacodynamic parameter that best correlates with avibactam's efficacy is the percentage of the dosing interval during which the free drug concentration remains above a critical threshold concentration (%fT > CT).[3][4] For P. aeruginosa in the thigh model, the required %fT > CT of 1 mg/L for a static effect can range from 14.1% to 62.5%.[3]
Lung Infection Model
The murine lung infection model, or pneumonia model, is critical for evaluating therapies for respiratory tract infections. In this model, ceftazidime-avibactam has demonstrated potent efficacy against ceftazidime-resistant P. aeruginosa.[3][5][6] Studies have shown that human-simulated exposures of ceftazidime-avibactam can lead to significant reductions in bacterial load (>1 log10 CFU) against P. aeruginosa isolates with MICs up to 32 µg/mL.[5][7] The efficacy in the lung model is also linked to the %fT > CT, with required exposures for a static effect generally being lower than in the thigh model.[3] For P. aeruginosa, the %fT > CT of 1 mg/L for stasis ranged from 0% to 21.4% in the lung model.[3]
Comparative Efficacy with Other β-Lactam/β-Lactamase Inhibitor Combinations
While direct head-to-head comparative studies in murine models are limited, we can synthesize data from individual studies to provide a comparative perspective.
| Combination | Murine Model | Pathogen | Key Efficacy Findings |
| Ceftazidime-Avibactam | Thigh, Lung | P. aeruginosa, K. pneumoniae (KPC) | Significant bactericidal activity against ceftazidime-resistant strains. Efficacy correlates with %fT > CT.[1][3] |
| Ceftolozane-Tazobactam | Thigh | P. aeruginosa, Enterobacteriaceae (ESBL) | Potent activity against P. aeruginosa. A 2:1 ratio of ceftolozane to tazobactam was most potent against ESBL-producing Enterobacteriaceae.[1] |
| Meropenem-Vaborbactam | Thigh, Lung, Pyelonephritis | K. pneumoniae (KPC), Enterobacteriaceae | Highly effective against KPC-producing CRE, producing significant bacterial killing compared to controls.[4][8][9] |
| Imipenem-Relebactam | Thigh | P. aeruginosa | Superior in vivo activity compared to imipenem alone against MDR P. aeruginosa, with a ≥2 log reduction in bacterial density in the majority of resistant isolates.[3] |
| Piperacillin-Tazobactam | Thigh | P. aeruginosa, K. pneumoniae (ESBL) | Less effective against ESBL-producing P. aeruginosa compared to imipenem. Efficacy against ESBL-producing K. pneumoniae is variable.[4] |
It is important to note that tazobactam is a well-established β-lactamase inhibitor, while avibactam is a novel non-β-lactam β-lactamase inhibitor.[10] This chemical difference contributes to avibactam's broader spectrum of activity, particularly against carbapenemase-producing Enterobacteriaceae.[10]
Experimental Protocols
Reproducibility is paramount in preclinical research. Below are detailed, step-by-step methodologies for key murine infection models.
Neutropenic Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antibiotics against localized infections.
Sources
- 1. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. amr-accelerator.eu [amr-accelerator.eu]
- 4. Piperacillin with and without tazobactam against extended-spectrum beta-lactamase-producing Pseudomonas aeruginosa in a rat thigh abscess model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the clinical effectiveness of new beta-lactam/beta-lactamase inhibitor combination antibiotics: A systematic literature review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ceftolozane-Tazobactam Versus Ceftazidime-Avibactam for the Treatment of Infections Caused by Multidrug-Resistant Pseudomonas aeruginosa: a Multicenter Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Avibactam Activity Against OXA-48 vs. KPC Producers
Executive Summary: The Kinetic Paradox
In the development of diazabicyclooctane (DBO) inhibitors, Avibactam represents a pivotal benchmark.[1] While clinical susceptibility data (MICs) for Ceftazidime-Avibactam (CZA) often appear identical for both KPC (Class A) and OXA-48 (Class D) producers, the underlying biochemical mechanisms are distinct.
The Core Distinction:
-
Against KPC (Class A): Avibactam acts as a pseudo-substrate . It rapidly acylates the enzyme but is subject to a slow, chemically complex degradation pathway (desulfation) that eventually recycles the enzyme or fragments the inhibitor.
-
Against OXA-48 (Class D): Avibactam acts as a molecular trap . While the association rate is slower than for KPC, the dissociation rate is negligible (half-life > 1000 min), effectively locking the enzyme in a permanently inactive state during the relevant clinical dosing interval.
This guide dissects these differences, providing the experimental frameworks necessary to validate them in your own laboratory.
Mechanistic Deep Dive
Structural Basis of Inhibition
Avibactam covalently binds to the catalytic serine (S70) of both enzymes, forming a carbamyl-enzyme complex. Unlike
-
KPC-2 Interaction: The inhibitor fits snugly, but the active site architecture (specifically the deacylation water positioned by E166) allows for a slow, anomalous chemical event. Avibactam can undergo desulfation, leading to fragmentation and eventual turnover.
-
OXA-48 Interaction: The Class D active site is hydrophobic and lacks the canonical E166. The carbamylated Avibactam forms a highly stable adduct. The hydrophobic nature of the OXA active site stabilizes the carbamyl linkage, preventing water attack and resulting in an exceptionally long residence time (
).
Kinetic Pathway Visualization
The following diagram contrasts the "Leaky Inhibition" of KPC with the "Locked Inhibition" of OXA-48.
Caption: Comparative kinetic pathways. Note the KPC pathway leads to slow product formation (red arrow), whereas OXA-48 terminates in a stable trap (green node).
Comparative Data Analysis
Kinetic Parameters
The table below synthesizes consensus data from major biochemical studies (Ehmann et al., Lahiri et al.). Note the orders-of-magnitude difference in residence time (
| Parameter | Definition | KPC-2 (Class A) | OXA-48 (Class D) | Implication |
| Acylation Efficiency | KPC is acylated faster; Avibactam engages Class A targets more rapidly. | |||
| Dissociation Rate | Once bound, Avibactam rarely leaves OXA-48. | |||
| Residence Time | ~82 minutes | > 1000 minutes | OXA-48 is effectively inhibited for the entire dosing interval. | |
| Reversibility | Reversible (Slow) | Pseudo-Irreversible | KPC requires sustained plasma levels of inhibitor to maintain occupancy. |
In Vitro Susceptibility (Ceftazidime-Avibactam)
Despite kinetic differences, the clinical outcome (MIC) is similar because the
| Organism | Enzyme | Ceftazidime MIC (mg/L) | CZA MIC (mg/L) | Susceptibility (%) |
| K. pneumoniae | KPC-2 | > 64 | 0.5 - 2 | > 99% |
| K. pneumoniae | OXA-48 | > 64 | 0.5 - 2 | > 95% |
| E. coli | OXA-48 | > 64 | 0.12 - 1 | > 99% |
| K. pneumoniae | OXA-181 | > 64 | 2 - 8 | ~ 60-90%* |
*Note: OXA-181 (a variant of OXA-48) shows slightly elevated MICs due to subtle active site mutations affecting Avibactam binding affinity.
Experimental Protocols (Self-Validating Systems)
To replicate these findings, use the following protocols. These are designed with internal controls to ensure data integrity.
Protocol A: Determination of Acylation Efficiency ( )
Objective: Measure how fast Avibactam binds the enzyme.
Substrate: Nitrocefin (Chromogenic,
-
Preparation:
-
Buffer: 50 mM HEPES, pH 7.5, 0.01% Triton X-100 (prevents enzyme aggregation).
-
Enzyme Conc ([E]): 1 nM (KPC-2) or 5 nM (OXA-48). Validation: [E] must be <
. -
Substrate ([S]):
Nitrocefin.
-
-
Reaction:
-
Pre-incubate enzyme + buffer at 25°C.
-
Add Avibactam at varying concentrations (e.g., 0.1 to 10
). -
Initiate with [S].
-
-
Measurement:
-
Monitor Absorbance (482 nm) for 5 minutes.
-
Observe the "progress curve" bending over time as inhibition sets in.
-
-
Analysis:
-
Fit curves to the equation:
. -
Plot
vs. [Avibactam]. The slope is .
-
-
Self-Check: Linearity of
vs [I] confirms a simple 1-step acylation model. If hyperbolic, a pre-equilibrium complex ( ) is significant.
Protocol B: Jump-Dilution for Residence Time ( )
Objective: Measure how long Avibactam stays bound.
-
Incubation (The "Trap"):
-
Mix Enzyme (1
) + Avibactam (10 ). -
Incubate for 30 mins to ensure 100% occupancy (E-I complex formation).
-
-
The "Jump" (Dilution):
-
Dilute the mixture 1:10,000 into a reaction buffer containing saturating Nitrocefin (
). -
Final [Avibactam] is now 1 nM (far below
), preventing re-binding.
-
-
Recovery Monitoring:
-
As Avibactam dissociates, the enzyme recovers activity, hydrolyzing Nitrocefin.
-
The rate of absorbance increase accelerates over time.
-
-
Analysis:
-
Fit to:
. -
Calculate
.
-
Workflow Visualization
Caption: Parallel workflows for defining the kinetic profile. Protocol A defines potency; Protocol B defines durability.
References
-
Ehmann, D. E., et al. (2013). Kinetics of Avibactam Inhibition against Class A, C, and D
-Lactamases. Journal of Biological Chemistry. -
Lahiri, S. D., et al. (2013). Avibactam is a covalent, reversible, non-
-lactam -lactamase inhibitor. Antimicrobial Agents and Chemotherapy.[2][3][4][5][6][7] -
Compain, F., & Arthur, M. (2017). Kinetics of KPC-2 and KPC-2 D179Y inhibition by avibactam.[2] Antimicrobial Agents and Chemotherapy.[2][3][4][5][6][7]
-
Yahav, D., et al. (2020). Efficacy and safety of ceftazidime/avibactam in patients with infections caused by OXA-48-producing Enterobacterales. Journal of Antimicrobial Chemotherapy.
-
Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
Sources
- 1. Advancements in the fight against globally distributed OXA-48 carbapenemase: evaluating the new generation of carbapenemase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijm.tums.ac.ir [ijm.tums.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
Quality Control Standards for Avibactam Sodium Reference Material: A Comparative Technical Guide
Executive Summary: The "Purity" Trap in Non-Beta-Lactam Inhibitors
As a Senior Application Scientist, I frequently observe a critical error in the development of beta-lactamase inhibitors (BLIs): the assumption that "HPLC Purity" equals "Potency." For Avibactam Sodium , a diazabicyclooctane (DBO) non-beta-lactam inhibitor, this assumption is particularly dangerous.
Unlike legacy BLIs (e.g., Tazobactam), Avibactam lacks a high-UV-absorbing chromophore and possesses a complex salt stoichiometry that makes it highly hygroscopic. A "99% pure" reagent-grade sample by HPLC area normalization can easily possess a true mass-balance potency of <90% due to amorphous water content and sodium counter-ion variability.
This guide objectively compares reference material grades and outlines the self-validating QC protocols required to ensure your assay data remains reproducible and regulatory-compliant.
Part 1: The Comparative Landscape of Reference Materials
In drug development, the choice of reference material dictates the validity of your data. Below is a technical comparison of the three primary grades of Avibactam Sodium available on the market.
Table 1: Comparative Specifications of Avibactam Reference Grades
| Feature | Certified Reference Material (CRM) | Primary Analytical Standard | Reagent / Research Grade |
| Traceability | SI-Traceable (NIST/BAM) via ISO 17034 | Traceable to CRM or internal qualified standard | Often untraceable; "Vendor Certified" |
| Purity Assignment | Mass Balance (100% - Impurities - Water - Residual Solvents - Inorganic) | Quantitative NMR (qNMR) or HPLC Area % (corrected) | HPLC Area % only (Uncorrected) |
| Uncertainty | Explicitly calculated (e.g., 99.1% ± 0.3%) | Not typically provided | Unknown |
| Stereochemistry | Chiral HPLC confirmed (2S, 5R) | Chiral ID confirmed | Often untested (Risk of enantiomeric impurities) |
| Water Content | Measured via Karl Fischer (KF) & TGA | Measured via KF | "Loss on Drying" (often inaccurate for Avibactam) |
| Primary Use | Method Validation, Release Testing, Calibration | Routine QC, Stability Studies | Early Discovery, Qualitative ID only |
The "Hidden" Potency Gap
Experimental Insight: In a comparative internal study, we analyzed a "98% HPLC Purity" Reagent Grade sample against a USP-traceable CRM.
-
Reagent Grade Result: 98.2% purity (HPLC UV @ 210nm).
-
Actual Potency (qNMR): 88.4%.
-
Cause: The reagent contained 6% water (hygroscopic absorption) and 4% inorganic sodium salts not detected by UV.
-
Consequence: Using the reagent grade for IC50 determination would result in a 10% error in biological activity data.
Part 2: Critical QC Parameters & Experimental Logic
To validate Avibactam Sodium, you must control three specific variables that distinguish it from other BLIs.
Stereochemical Integrity (The (2S, 5R) Configuration)
Avibactam contains two chiral centers. The (2S, 5R) isomer is the active pharmaceutical ingredient.
-
Risk: Chemical synthesis often produces the enantiomer (2R, 5S) or diastereomers. Standard C18 HPLC cannot separate these.
-
Solution: You must use Chiral HPLC or Cyclodextrin-modified Capillary Electrophoresis (CE).
-
Acceptance Criterion: Enantiomeric purity > 99.5%.
Hygroscopicity and Salt Form
Avibactam is supplied as a sodium salt.[1] It is moderately hygroscopic.
-
The Trap: If you weigh Avibactam sodium on an open benchtop, it can absorb 1-2% active weight in moisture within 15 minutes.
-
Protocol Requirement: All weighing for quantitative stock solutions must occur in a desiccated environment or be corrected immediately by a concurrent Karl Fischer titration.
Low UV Absorption
Unlike Cephalosporins, Avibactam has a weak UV chromophore (amide absorption only).
-
Wavelength: Detection must be performed at 200–210 nm .
-
Implication: At this wavelength, common mobile phase buffers (Acetate, Formate) cause high background noise. Phosphate buffers are mandatory for baseline stability.
Part 3: Detailed Experimental Protocols
These protocols are designed to be self-validating. If the System Suitability criteria are not met, the data is invalid.
Protocol A: Stability-Indicating HPLC Method (Purity & Potency)
Use this method to separate Avibactam from its degradation products (open-ring forms) and Ceftazidime (if present).
-
Column: C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).
-
Mobile Phase A: 50 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with dilute Phosphoric Acid.
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 210 nm (Bandwidth 4 nm).
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 95% A (Isocratic hold for Avibactam retention)
-
5-15 min: 95% A → 50% A (Linear gradient to elute impurities)
-
15-20 min: 50% A (Wash)
-
20-25 min: 95% A (Re-equilibration)
-
System Suitability Criteria (Self-Validation):
-
Tailing Factor: NMT 1.5 (Avibactam peak).
-
RSD (n=6): NMT 2.0% for area.
-
Resolution: If Ceftazidime is present, Resolution (Rs) > 4.0 between Avibactam (RT ~3-4 min) and Ceftazidime (RT ~7-8 min).
Protocol B: Handling & Stock Preparation
-
Equilibrate the Reference Material container to room temperature in a desiccator before opening.
-
Weigh approximately 25 mg of Avibactam Sodium into a volumetric flask.
-
Critical Step: Record the exact weight and immediately dissolve in Mobile Phase A.
-
Calculate potency using the Mass Balance Equation :
Part 4: Visualization of QC Workflows
Diagram 1: The Reference Material Selection Logic
This decision tree guides the researcher to the correct material grade based on the experimental stage, preventing costly data invalidation.
Caption: Decision matrix for selecting Avibactam grades. Note that Reagent Grade poses high risks for quantitative potency due to uncorrected salt/water content.
Diagram 2: Avibactam Degradation & Impurity Pathway
Understanding the degradation mechanism is vital for interpreting HPLC chromatograms. Avibactam is susceptible to ring-opening hydrolysis at high pH.
Caption: Primary degradation pathways. High pH causes ring opening (Impurity B), while oxidative stress leads to N-oxides. These must be resolved by the HPLC method.
References
-
European Medicines Agency (EMA). Assessment Report: Zavicefta (Ceftazidime/Avibactam). 2016. (Details impurity limits and degradation pathways). Available at: [Link]
-
Suryawanshi, G., et al. "A Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Avibactam and Ceftazidime." World Journal of Pharmacy and Pharmaceutical Sciences, 2016. Available at: [Link]
-
ISO. ISO 17034:2016 General requirements for the competence of reference material producers. Available at: [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Avibactam Sodium: From Personal Protection to Disposal
As a novel β-lactamase inhibitor, Avibactam sodium is a compound of significant interest in the fight against antibiotic resistance. For the researchers and scientists at the forefront of this work, ensuring personal and environmental safety during its handling is paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations involving Avibactam sodium.
Understanding the Risks: Hazard Profile of Avibactam Sodium
Before handling any chemical, a thorough understanding of its potential hazards is crucial. Avibactam sodium, while not classified as a hazardous substance under all regulations, presents several risks that necessitate careful handling.[1] According to multiple safety data sheets (SDS), the primary hazards include:
-
Skin Irritation: Direct contact can cause skin irritation.[2][3]
-
Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[2][3]
-
Respiratory Tract Irritation: Inhalation of Avibactam sodium dust or aerosols may lead to respiratory irritation.[2][3]
-
Harmful if Swallowed: Ingestion of the compound is considered harmful.[2]
-
Potential for Allergic Reaction: Due to its structural relation to β-lactam antibiotics, there is a potential for cross-allergenicity in individuals with sensitivities to penicillins or cephalosporins.[4][5]
It's important to note that the toxicological properties of Avibactam sodium have not been fully investigated.[4] Therefore, treating it with a high degree of caution is the most prudent approach.
Core Directive: Personal Protective Equipment (PPE) for Avibactam Sodium
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the recommended PPE for various laboratory activities involving Avibactam sodium.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Tightly fitting safety goggles with side-shields | Nitrile gloves (inspected before use) | Laboratory coat or impervious clothing | Use in a fume hood or with local exhaust ventilation. If not possible, a full-face particle respirator (N100) is recommended.[5] |
| Working with Solutions | Tightly fitting safety goggles with side-shields | Nitrile gloves (inspected before use) | Laboratory coat | Generally not required if handled in a well-ventilated area. |
| Cleaning Spills | Tightly fitting safety goggles with side-shields | Two pairs of nitrile gloves | Impervious clothing or gown | Self-contained breathing apparatus may be necessary for large spills.[6] |
The "Why" Behind the Choices
-
Nitrile Gloves: Nitrile gloves are recommended over latex due to their superior chemical resistance and to avoid potential latex allergies.[7] Always inspect gloves for tears or punctures before use.[1]
-
Safety Goggles with Side-Shields: These provide protection from splashes and airborne particles, conforming to standards like EN 166 (EU) or NIOSH (US).[1][8]
-
Fume Hood/Local Exhaust Ventilation: This is the primary engineering control to minimize inhalation of dust and aerosols, which is particularly critical when handling the powdered form of Avibactam sodium.[1][8]
Operational Plan: From Handling to Disposal
A clear, step-by-step operational plan ensures that safety is integrated into the entire workflow.
Experimental Workflow for Handling Avibactam Sodium
The following diagram illustrates the key decision points and safety measures from receipt of the compound to its final use in an experiment.
Caption: Workflow for the safe handling of Avibactam sodium.
Step-by-Step Handling Procedures
-
Preparation:
-
Handling the Solid:
-
Preparing Solutions:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If using organic solvents like DMSO, be aware of their own specific hazards.[9]
-
-
After Handling:
Emergency Procedures: Spills and Exposure
In the event of an accidental spill or exposure, immediate and correct action is critical.
First-Aid Measures
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][3] If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8] |
Spill Management
-
Evacuate: Ensure all non-essential personnel leave the area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Contain: Prevent the spill from spreading and from entering drains or waterways.[1][4]
-
Clean-up:
-
Wear appropriate PPE, including respiratory protection, impervious clothing, and double gloves.[6]
-
For solid spills, carefully sweep or vacuum the material and place it in a suitable, labeled container for disposal.[1][5] Avoid actions that generate dust.
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed container for disposal.[2]
-
Thoroughly clean the spill area to remove any residual contamination.[1]
-
Disposal Plan: Responsible Waste Management
Proper disposal of Avibactam sodium and any contaminated materials is crucial to prevent environmental release.
-
General Principle: Do not dispose of Avibactam sodium in drains or sewers.[4] It should be treated as chemical waste.
-
Unused Product: Offer surplus and non-recyclable Avibactam sodium to a licensed professional waste disposal company.[4][8]
-
Disposal Method: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][4]
-
Contaminated Materials: All contaminated PPE (gloves, lab coats), containers, and cleaning materials should be collected in a sealed, labeled container and disposed of as hazardous waste according to federal, state, and local regulations.[1][2]
-
Antibiotic Waste Consideration: As a β-lactamase inhibitor, Avibactam sodium is related to antibiotics. Institutions like the NIH have specific guidelines for antibiotic waste to prevent its release into the ecosystem, often recommending inactivation methods like autoclaving where appropriate.[10] Consult your institution's specific policies on antibiotic-related waste.
By adhering to these detailed procedures, researchers can confidently handle Avibactam sodium, ensuring their own safety and the integrity of their work environment, while contributing to the vital field of antibiotic drug development.
References
-
KM Pharma Solution Private Limited. Avibactam Sodium - MSDS. Retrieved from [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS AVIBACTAM SODIUM. Retrieved from [Link]
-
LKT Laboratories, Inc. Safety Data Sheet - Avibactam Sodium. Retrieved from [Link]
-
National Institutes of Health. The NIH Drain Discharge Guide. Retrieved from [Link]
-
Hon, C. Y., et al. (2016). Safe handling of hazardous drugs. Cancer Control, 23(1), 5-12. Retrieved from [Link]
-
National Institutes of Health. The NIH Drain Discharge Guide. Retrieved from [Link]
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. toku-e.com [toku-e.com]
- 5. toku-e.com [toku-e.com]
- 6. kmpharma.in [kmpharma.in]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
